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  • Product: 5-Ethyl-5-p-tolylbarbituric acid
  • CAS: 52584-39-1

Core Science & Biosynthesis

Foundational

5-Ethyl-5-p-tolylbarbituric acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-5-p-tolylbarbituric Acid Introduction Barbituric acid and its derivatives represent a historically significant class of compounds that act as central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-5-p-tolylbarbituric Acid

Introduction

Barbituric acid and its derivatives represent a historically significant class of compounds that act as central nervous system (CNS) depressants.[1][2] The pharmacological activity of these compounds, which can range from sedative and hypnotic to anticonvulsant, is predominantly determined by the nature of the alkyl or aryl substituents at the C-5 position of the core pyrimidine ring.[1] 5-Ethyl-5-p-tolylbarbituric acid, also known as 5-ethyl-5-(4-methylphenyl)barbituric acid, is a 5,5-disubstituted derivative whose synthesis provides an excellent case study in classic organic chemistry reactions.

This guide provides a detailed technical overview of the primary synthetic pathway for 5-Ethyl-5-p-tolylbarbituric acid. The narrative focuses on the causality behind experimental choices, providing field-proven insights for researchers and drug development professionals. The core strategy involves a multi-step malonic ester synthesis to prepare a key precursor, followed by a cyclocondensation reaction with urea.[1][3]

Core Synthesis Pathway: A Two-Stage Approach

The most established route to 5-Ethyl-5-p-tolylbarbituric acid is a two-stage process:

  • Stage 1: Synthesis of the Precursor Diethyl 2-ethyl-2-(p-tolyl)malonate. This is accomplished via a sequential, base-catalyzed alkylation of diethyl malonate.

  • Stage 2: Cyclocondensation with Urea. The disubstituted malonate from Stage 1 is condensed with urea to form the final heterocyclic product.

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation Diethyl Malonate Diethyl Malonate Diethyl p-tolylmalonate Diethyl p-tolylmalonate Diethyl Malonate->Diethyl p-tolylmalonate  1. NaOEt  2. p-Tolyl Bromide Diethyl ethyl-p-tolylmalonate Diethyl ethyl-p-tolylmalonate Diethyl p-tolylmalonate->Diethyl ethyl-p-tolylmalonate  1. NaOEt  2. Ethyl Bromide 5-Ethyl-5-p-tolylbarbituric acid 5-Ethyl-5-p-tolylbarbituric acid Diethyl ethyl-p-tolylmalonate->5-Ethyl-5-p-tolylbarbituric acid  Urea, NaOEt  Reflux, then H+

Caption: Overall synthetic workflow for 5-Ethyl-5-p-tolylbarbituric acid.

Stage 1: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

The synthesis of this unsymmetrically disubstituted malonic ester requires two distinct alkylation steps.[4] It is crucial to isolate and purify the mono-alkylated product before proceeding to the second alkylation to prevent the formation of undesired symmetric byproducts.[4]

Step 1.1: Mono-alkylation to form Diethyl 2-(p-tolyl)malonate

Principle & Mechanism: This step follows the classic malonic ester synthesis pathway.[5] Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) that are readily deprotonated by a suitable base.[5] Sodium ethoxide (NaOEt) is the ideal base when ethanol is the solvent, as it prevents transesterification reactions that could occur with other alkoxides.[4][5] The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide, such as p-tolyl bromide (p-methylbenzyl bromide), in a standard SN2 reaction.[5]

Experimental Protocol: Synthesis of Diethyl 2-(p-tolyl)malonate

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, which are critical to prevent ester hydrolysis.[4]

  • Base Formation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq.) in absolute (anhydrous) ethanol with stirring to form a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq.) dropwise from the dropping funnel with vigorous stirring over 30 minutes.

  • Alkylation: After enolate formation is complete, add p-tolyl bromide (1.05 eq.) dropwise, maintaining a low temperature. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude diethyl 2-(p-tolyl)malonate.

    • Purify the crude product via vacuum distillation to remove unreacted starting materials and any dialkylated byproduct.[6]

Step 1.2: Second Alkylation to form Diethyl 2-ethyl-2-(p-tolyl)malonate

Principle & Mechanism: The second alkyl group is introduced using the purified mono-alkylated product from the previous step. The principle is identical: deprotonation to form an enolate, followed by an SN2 reaction with ethyl bromide. However, this second alkylation can be more challenging due to increased steric hindrance around the α-carbon, potentially requiring more forcing conditions (e.g., longer reflux time) to achieve full conversion.[4]

Experimental Protocol: Synthesis of Diethyl 2-ethyl-2-(p-tolyl)malonate

  • Base and Enolate Formation: Following the same procedure as Step 1.1, prepare a fresh solution of sodium ethoxide (1.0 eq.) in absolute ethanol. Add the purified diethyl 2-(p-tolyl)malonate (1.0 eq.) dropwise to the cooled solution to form the enolate.

  • Alkylation: Add ethyl bromide (1.05 eq.) dropwise to the enolate solution. After the addition is complete, heat the mixture to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: Follow the identical work-up and purification procedure as described in Step 1.1. The final product, Diethyl 2-ethyl-2-(p-tolyl)malonate, is an oil that should be purified by vacuum distillation to ensure high purity for the subsequent cyclocondensation step.[6]

Stage 2: Cyclocondensation to form 5-Ethyl-5-p-tolylbarbituric Acid

Principle & Mechanism: This is the final ring-forming step, a classic condensation reaction between the disubstituted diethyl malonate and urea.[1][3] The reaction is driven by a strong base, typically sodium ethoxide, which deprotonates urea. The resulting ureide anion nucleophilically attacks one of the ester carbonyl groups of the malonate. An intramolecular cyclization occurs via attack from the second nitrogen of the urea onto the remaining ester carbonyl, eliminating two molecules of ethanol and forming the stable six-membered barbiturate ring. The product is initially formed as its sodium salt. Subsequent acidification protonates the ring to yield the final neutral barbituric acid.[7]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product R1 Diethyl ethyl-p-tolylmalonate I1 Ureide Anion + Malonate R1->I1 Base deprotonates Urea R2 Urea R2->I1 Base deprotonates Urea Base 2 NaOEt Base->I1 Base deprotonates Urea I2 Tetrahedral Intermediate I1->I2 Nucleophilic Attack I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization (- EtOH) I4 Sodium Barbiturate Salt I3->I4 Tautomerization & Elimination (- EtOH) P1 5-Ethyl-5-p-tolylbarbituric acid I4->P1 Acidification Acid H3O+

Caption: Mechanism of the final cyclocondensation step.

Experimental Protocol: Synthesis of 5-Ethyl-5-p-tolylbarbituric Acid

  • Apparatus Setup: Use the same flame-dried, three-neck flask setup as in Stage 1.

  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq.) in a larger volume of absolute ethanol. To this solution, add dry urea (1.2 eq.) followed by the purified Diethyl 2-ethyl-2-(p-tolyl)malonate (1.0 eq.).

  • Condensation: Heat the resulting mixture to reflux for 7-10 hours. A thick white precipitate of the sodium salt of the barbiturate will form.

  • Work-up and Purification:

    • Cool the reaction mixture and remove most of the ethanol under reduced pressure.

    • Dissolve the remaining solid residue in warm water.

    • Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with constant stirring until the solution is strongly acidic (pH 2-3).[7]

    • A white precipitate of 5-Ethyl-5-p-tolylbarbituric acid will form. Allow the mixture to stand in the cold to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Purify the crude product by recrystallization from an aqueous ethanol solution, often with the addition of activated carbon for decolorization, to yield the final product.[7]

    • Dry the purified crystals in a vacuum oven. The product can be characterized by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Data Summary

The following table summarizes the key compounds in the synthesis pathway.

Compound NameStructureMolecular FormulaMol. Wt. ( g/mol )Key Physical Properties
Diethyl MalonateDiethyl MalonateC₇H₁₂O₄160.17Colorless liquid, BP: 199 °C
Diethyl 2-(p-tolyl)malonate(Structure with p-tolyl group on alpha carbon)C₁₄H₁₈O₄250.29Oil, requires vacuum distillation for purification.
Diethyl 2-ethyl-2-(p-tolyl)malonate(Structure with p-tolyl and ethyl groups on alpha carbon)C₁₆H₂₂O₄278.34Oil, BP: ~116-117 °C @ 0.5 mmHg (est. based on similar compounds).[6]
5-Ethyl-5-p-tolylbarbituric acid (Final barbiturate structure)C₁₃H₁₄N₂O₃246.26White crystalline solid. Melting point must be determined experimentally for the final product.

Conclusion

The synthesis of 5-Ethyl-5-p-tolylbarbituric acid is a robust and illustrative example of foundational organic synthesis techniques. The pathway relies on the controlled, sequential alkylation of diethyl malonate to build the required C-5 disubstituted precursor, followed by a highly reliable base-catalyzed cyclocondensation with urea. Success in this synthesis hinges on careful adherence to anhydrous conditions during the malonate alkylations to prevent side reactions and meticulous purification of intermediates to ensure a high-quality final product. This methodology provides a versatile framework applicable to the synthesis of a wide range of 5,5-disubstituted barbiturates for research and pharmaceutical development.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • SYNTHESIS OF BARBITURIC ACID DERIV
  • Performance of Diethyl 2-ethyl-2-(p-tolyl)
  • Preparation method for 5-ethyl-5-phenyl barbituric acid. (2012).
  • Minimizing byproducts in "Diethyl 2-ethyl-2-(p-tolyl)
  • Process of producing 5, 5-di-substituted barbituric acids and product. (1957).
  • Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)
  • Synthesis method of diethyl phenylethylmalonate. (2023).
  • Synthesis and anti-bacterial activity of barbituric acid derivatives. (2024). World Journal of Advanced Research and Reviews.
  • Application Notes and Protocols for the Synthesis and Evaluation of 5,5-Diphenylbarbituric Acid. BenchChem.
  • Alkylation of Enol
  • Barbituric acid. Wikipedia.
  • Malonates in Cyclocondens
  • To prepare barbituric acid

Sources

Exploratory

Comprehensive Technical Guide to 5-Ethyl-5-p-tolylbarbituric Acid (CAS 52584-39-1): Analytical Applications and Pharmacological Profiling

Executive Summary 5-Ethyl-5-p-tolylbarbituric acid (ETBA), commercially recognized as Tolybarb, is a synthetic barbiturate derivative with the molecular formula C₁₃H₁₄N₂O₃[1]. While it structurally possesses the core pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-5-p-tolylbarbituric acid (ETBA), commercially recognized as Tolybarb, is a synthetic barbiturate derivative with the molecular formula C₁₃H₁₄N₂O₃[1]. While it structurally possesses the core pharmacophore of classical sedative-hypnotic and anticonvulsant agents, its primary utility in modern pharmaceutical sciences is as a highly reliable internal standard (IS) for complex bioanalytical assays[2][3]. This whitepaper provides an in-depth mechanistic analysis of ETBA, detailing its physicochemical properties, its critical role in Therapeutic Drug Monitoring (TDM) via High-Performance Liquid Chromatography (HPLC), and the step-by-step self-validating protocols required for its application.

Physicochemical Profiling and Structural Causality

The selection of an internal standard in bioanalysis is never arbitrary; it is strictly dictated by the structural and electronic properties of the molecule. ETBA features a pyrimidine-2,4,6(1H,3H,5H)-trione core substituted at the C5 position with an ethyl group and a p-tolyl (4-methylphenyl) group ()[1].

  • Lipophilicity and Chromatographic Resolution: The addition of the p-tolyl group significantly increases the lipophilicity of ETBA compared to simpler barbiturates like phenobarbital. In reverse-phase HPLC (e.g., C8 or C18 columns), this increased hydrophobicity causes ETBA to elute later than many highly polar endogenous serum components. Causality: This structural bulk ensures that ETBA occupies a "clean" chromatographic window, preventing co-elution and ion suppression from the biological matrix[4].

  • Acid-Base Dynamics: Like most barbiturates, ETBA is weakly acidic (pKa ~ 7.3–7.5) due to its imide protons. By adjusting the sample matrix to an acidic pH (e.g., using an acetate buffer at pH 4.6), ETBA remains predominantly unionized. Causality: This lack of ionization drives its partitioning into organic solvents during liquid-liquid extraction (LLE), ensuring high and reproducible recovery rates[2].

  • Spectrophotometric Detection: The conjugated aromatic system of the p-tolyl ring provides strong ultraviolet (UV) absorbance. It is typically monitored between 210 nm and 250 nm, allowing for high-sensitivity detection even at low microgram-per-milliliter concentrations ()[5].

Core Application: Internal Standard in Therapeutic Drug Monitoring (TDM)

A robust bioanalytical method must function as a self-validating system. The inclusion of ETBA as an internal standard compensates for volumetric transfer errors, variable extraction efficiencies, and matrix effects. Because ETBA is not an approved therapeutic drug for human use, it is guaranteed to be absent from patient baseline samples, eliminating the risk of endogenous interference.

ETBA has been successfully employed in the quantification of a wide array of therapeutics:

  • Antiepileptic Drugs (AEDs): Used in the simultaneous quantification of lamotrigine, carbamazepine, phenytoin, and sulthiame ()[3][4][6].

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Utilized in the serum determination of ibuprofen and its stereoisomeric metabolites ()[2][7].

  • Chemotherapeutics: Applied in the monitoring of cyclophosphamide to assess pharmacokinetic half-life[5].

Quantitative Data Summary

The following table synthesizes the analytical performance of ETBA across various validated methodologies.

Table 1: Analytical Performance of ETBA as an Internal Standard

Target Analyte(s)Biological MatrixSample Preparation MethodAnalytical PlatformETBA Recovery (%)Reference
CyclophosphamideSerum (1 mL)Liquid-Liquid ExtractionHPLC-UV (195 nm)73.0%Hardy et al.[5]
IbuprofenSerum (50 µL)LLE (Ethyl Acetate, pH 4.6)HPLC-UV (214 nm)>90.0%BASi[2]
SulthiamePlasma (50 µL)Protein Precipitation (ACN)HPLC-UV (248 nm)~100.0%Wróblewski et al.[4]
10-Drug AED PanelPlasma (100 µL)Protein Precipitation (MeOH)Monolithic HPLC-UV (210 nm)80.0 - 114.0%Chen et al.[3]

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following is a standardized, self-validating protocol for the extraction and quantification of antiepileptic drugs (e.g., Lamotrigine or Sulthiame) from human plasma using ETBA as the internal standard ()[4][6].

Step-by-Step HPLC-UV Protocol:

  • Reagent Preparation: Prepare a stock solution of ETBA in high-purity methanol (e.g., 100 µg/mL). Store at -20°C to maintain stability.

  • Sample Spiking: Transfer 100 µL of patient plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the ETBA working solution. Causality: Spiking the IS directly into the raw matrix ensures that any subsequent volumetric losses or extraction inefficiencies affect the analyte and IS equally, maintaining a constant area ratio.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (ACN) to the tube. Causality: Acetonitrile disrupts the tertiary structure of plasma proteins (e.g., albumin), precipitating them out of solution and releasing protein-bound drugs into the solvent phase.

  • Agitation and Centrifugation: Vortex the mixture vigorously for 60 seconds. Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Isolation: Carefully transfer 200 µL of the clear supernatant to an autosampler vial. Dilute with 200 µL of deionized water or mobile phase to reduce the solvent strength. Causality: Diluting the strong organic solvent (ACN) prevents peak distortion (fronting) when injected onto the reverse-phase column.

  • Chromatographic Analysis: Inject 15 µL onto a C18 or monolithic reverse-phase column. Elute using an isocratic mobile phase (e.g., 0.1 M phosphate buffer pH 6.5 : methanol : acetonitrile). Monitor absorbance at 210–250 nm.

  • Quantification: Calculate the concentration of the target analyte by plotting the peak area ratio (Analyte Area / ETBA Area) against a pre-established calibration curve.

G A 1. Biological Sample (Serum/Plasma) B 2. Spike with ETBA (IS) (CAS 52584-39-1) A->B C 3. Protein Precipitation / Liquid-Liquid Extraction B->C D 4. Centrifugation & Supernatant Isolation C->D E 5. HPLC-UV Analysis (Reverse-Phase) D->E F 6. Quantification via Analyte/IS Peak Area Ratio E->F

Caption: Workflow for Therapeutic Drug Monitoring using ETBA as an Internal Standard.

Pharmacological Context: Barbiturate Scaffold & Anticonvulsant Potential

While ETBA is primarily an analytical reagent, its molecular architecture is fundamentally that of a barbiturate. Barbiturates exert their pharmacological effects via the central nervous system (CNS), specifically targeting the γ-aminobutyric acid type A (GABA_A) receptor.

Mechanism of Action: ETBA and related barbiturates act as positive allosteric modulators at the GABA_A receptor complex. Unlike benzodiazepines, which increase the frequency of chloride channel openings, barbiturates bind to a distinct allosteric site that increases the duration of chloride channel opening. Causality: This massive influx of Cl⁻ ions hyperpolarizes the postsynaptic neuronal membrane, raising the threshold for action potential generation and resulting in profound CNS depression and anticonvulsant activity.

G A Barbiturate Scaffold (e.g., ETBA) B Binding to GABA_A Receptor (Allosteric Site) A->B C Prolonged Cl- Channel Opening Duration B->C D Neuronal Hyperpolarization C->D E Decreased Excitability (Anticonvulsant Effect) D->E

Caption: General mechanism of action for barbiturate derivatives at the GABA_A receptor.

References

  • National Institute of Standards and Technology (NIST). "5-Ethyl-5-p-tolylbarbituric acid". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Bioanalytical Systems, Inc. (BASi). "Ibuprofen in Serum". BASi Application Notes. URL: [Link]

  • Hardy, R. W., Erlichman, C., & Soldin, S. J. (1984). "High-performance liquid chromatographic measurement of cyclophosphamide in serum." Therapeutic Drug Monitoring, 6(3), 313-318. URL:[Link]

  • Wróblewski, K., et al. (2020). "A fully validated HPLC–UV method for determination of sulthiame in human serum/plasma samples." Biomedical Chromatography. URL:[Link]

  • Chen, X., et al. (2010). "A novel HPLC method for quantification of 10 antiepileptic drugs or metabolites in serum/plasma using a monolithic column." Therapeutic Drug Monitoring, 32(1), 104-109. URL:[Link]

  • Marques, L. A., et al. (2015). "Influence of the clinical profile of patients with refractory epilepsy on lamotrigine plasma concentration." Brazilian Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Foundational

Spectroscopic Characterization and Synthesis of Tolyl-Barbituric Acid Analogs: A Comprehensive Technical Guide

Executive Summary Barbituric acid (2,4,6-trioxohexahydropyrimidine) derivatives represent a highly versatile class of heterocyclic compounds with profound implications in medicinal chemistry, ranging from central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Barbituric acid (2,4,6-trioxohexahydropyrimidine) derivatives represent a highly versatile class of heterocyclic compounds with profound implications in medicinal chemistry, ranging from central nervous system depressants to urease inhibitors. The strategic introduction of a tolyl moiety—either at the N-1/N-3 positions or the C-5 position—fundamentally alters the molecule's steric profile, lipophilicity, and electron density. This whitepaper provides an in-depth technical analysis of the synthetic causality, comprehensive spectroscopic profiling (NMR, IR, MS), and the critical role of tolyl-barbituric acid analogs as internal standards in pharmacokinetic chromatography.

Rational Design and Synthesis Workflows

The synthesis of tolyl-barbituric acid analogs requires precise thermodynamic control to construct the pyrimidine core without triggering premature hydrolysis.

Causality Behind Experimental Choices

The foundational synthesis typically involves the Knoevenagel condensation of a substituted urea with malonic acid. The choice of solvent is critical: glacial acetic acid , often supplemented with acetic anhydride, is utilized because it functions dually as a solvent and a mild acidic catalyst[1]. It facilitates the necessary dehydration step for cyclization while protecting the highly sensitive pyrimidine core from the hydrolytic cleavage that occurs under strong aqueous acidic or basic conditions.

For downstream C-5 functionalization (such as dehydrogenative aza-coupling to form hydrazono derivatives), operating under ambient conditions without transition-metal catalysts is preferred. This prevents the degradation of the barbiturate ring and avoids heavy-metal contamination in pharmacological screening[2].

Protocol 1: Synthesis & Validation of C-5 Substituted Tolyl-Barbituric Acids

Objective: Synthesize and isolate a high-purity C-5 functionalized tolyl-barbituric acid analog.

  • Core Assembly: Dissolve urea (0.015 mol) and malonic acid (0.02 mol) in 5 mL of glacial acetic acid. Heat the mixture to 65°C.

  • Dehydration: Dropwise add 4 mL of acetic anhydride over 30 minutes. Elevate the temperature to 90°C and stir for 3 hours to ensure thermodynamic completion of the cyclization[1].

  • Isolation: Remove the solvent under vacuum at 60°C. Treat the residue with 0.2 N NaOH, then acidify with 0.2 N HCl to precipitate the barbituric acid core.

  • C-5 Functionalization: React the purified core with a tolyl-diazonium salt (or appropriate electrophile) in an ethanol/water mixture under ambient stirring for 15 minutes[2].

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a lower-Rf product spot validates completion. Confirm halogen/nitrogen incorporation via elemental analysis before proceeding to spectroscopy.

Synthesis N1 Urea / Tolyl-Urea + Malonic Acid N2 Glacial Acetic Acid / Acetic Anhydride (Solvent & Condensing Agent) N1->N2 N3 Heating (65-90°C, 3h) Thermodynamic Control N2->N3 N4 Tolyl-Barbituric Acid Core N3->N4 N5 C-5 Functionalization (e.g., Bromination, Aza-coupling) N4->N5 N6 Target Tolyl-Barbituric Analog N5->N6

Workflow for the synthesis and C-5 functionalization of tolyl-barbituric acid analogs.

Comprehensive Spectroscopic Profiling

Accurate structural elucidation of tolyl-barbituric acid analogs relies on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum of the barbituric acid core is dominated by highly deshielded N-H protons, which appear as a broad singlet between 11.0 and 11.7 ppm . This extreme downfield shift is driven by strong intermolecular hydrogen bonding and the electron-withdrawing effect of the flanking C=O groups[1]. The introduction of the tolyl group provides a distinct diagnostic signature: a sharp methyl singlet around 2.3–2.5 ppm and an aromatic multiplet/doublet system between 7.1 and 8.0 ppm [3]. In ¹³C NMR, the carbonyl carbons (C-2, C-4, C-6) resonate significantly downfield (150–165 ppm) due to sp² hybridization and oxygen electronegativity[1].

IR and Mass Spectrometry

Infrared spectroscopy offers rapid validation of the pyrimidine dione/trione system. The N-H stretching vibrations manifest as sharp, distinct bands around 3100–3200 cm⁻¹ . The characteristic imide/amide carbonyls (C=O) exhibit strong stretching frequencies between 1700 and 1750 cm⁻¹ [1]. Mass spectrometry (ESI-MS or GC-MS) typically reveals a strong molecular ion peak (M+), with primary fragmentation occurring via the loss of the tolyl moiety or the cleavage of the pyrimidine ring releasing isocyanic acid (HNCO).

Quantitative Data Summaries

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Tolyl-Barbituric Acid Derivatives

Nucleus / PositionShift Range (ppm)MultiplicityCausality / Structural Assignment
¹H (N-H) 11.00 – 11.70Singlet (broad)Highly deshielded due to flanking C=O groups and H-bonding[1].
¹H (Aromatic) 7.10 – 8.02Multiplet / DoubletTolyl ring protons; shifted upfield relative to unsubstituted phenyl due to the electron-donating methyl group[3].
¹H (Ar-CH₃) 2.30 – 2.50SingletDiagnostic sp³ protons of the tolyl methyl group[3].
¹³C (C-4, C-6) 156.0 – 165.0SingletBarbituric ring carbonyls; highly deshielded sp² carbons[1].
¹³C (C-2) 149.0 – 154.0SingletUrea-derived carbonyl carbon[1].
¹³C (C-5) 45.0 – 50.0Singletsp³ carbon (if mono/di-substituted); shifts downfield if sp² hybridized[1].

Table 2: Key IR Vibrational Frequencies

Functional GroupFrequency Range (cm⁻¹)IntensityCausality / Structural Assignment
N-H Stretch 3100 – 3205Medium, SharpSecondary amide/imide stretching in the pyrimidine ring[1].
C=O Stretch 1700 – 1750Strong, BroadHigh-frequency stretching due to cyclic imide resonance[1].
C-N-C Stretch 1150 – 1185MediumSkeletal vibrations of the pyrimidine core[1].

Analytical Utility in Pharmacokinetics (HPLC & GC-MS)

Beyond their therapeutic potential, specific analogs like 5-ethyl-5-(p-tolyl)barbituric acid serve as indispensable internal standards (IS) in chromatographic assays for therapeutic drug monitoring of antiepileptics (e.g., phenobarbital, primidone, and carbamazepine)[4][5].

Causality Behind Analytical Design

Why utilize a tolyl-substituted analog as an internal standard? The structural homology between 5-ethyl-5-(p-tolyl)barbituric acid and target analytes like phenobarbital ensures that both compounds exhibit nearly identical pKa values and extraction recoveries during liquid-liquid extraction. Furthermore, they share similar ionization efficiencies in mass spectrometry[4].

However, the addition of the electron-donating methyl group (the tolyl moiety) specifically increases the molecule's overall lipophilicity. In reversed-phase HPLC (using C8 or C18 columns), this increased lipophilicity extends the retention time of the IS, ensuring it elutes completely resolved from both the parent drug and early-eluting polar endogenous plasma interferences[5].

Protocol 2: Plasma Extraction & HPLC Quantification

Objective: Extract and quantify antiepileptic drugs from human plasma using 5-ethyl-5-(p-tolyl)barbituric acid as an internal standard.

  • Spiking: Aliquot 500 µL of human plasma/serum. Add 50 µL of the internal standard solution (5-ethyl-5-p-tolylbarbituric acid, 7 µg/mL in water)[5].

  • Buffering: Add 1 mL of sodium acetate buffer (pH 5.5) to ensure the barbiturates remain in their non-ionized, lipophilic state.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of an extraction solvent mixture (e.g., n-hexane:ether:n-propanol). Shake gently for 20 minutes, then centrifuge at 1000 x g for 5 minutes[5].

  • Concentration: Isolate the organic layer and evaporate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in 300 µL of the HPLC mobile phase.

  • Self-Validation System (Recovery Check): Inject a neat (unextracted) standard of the IS directly into the HPLC. Compare the peak area of the neat standard against the peak area of the IS in the extracted sample. An absolute recovery of >85% validates the extraction efficiency and ensures no matrix-induced ion suppression is occurring.

HPLC A Biological Sample (Serum/Plasma) B Add Internal Standard (5-ethyl-5-p-tolylbarbituric acid) A->B C Liquid-Liquid Extraction (Chloroform/Ethyl Acetate) B->C D Evaporation & Reconstitution (Mobile Phase) C->D E HPLC Separation (C8/C18 Column) D->E F UV/DAD Detection (Quantification) E->F

Sample preparation and HPLC workflow using tolyl-barbituric acid as an internal standard.

References

  • Synthesis and Biological Activities of Glycoconjugated Spiro Triones Source: sphinxsai.com URL:1

  • J.of Chromatography B 1980 Vol.182 No.1 (GC-MS Analysis) Source: dss.go.th URL:4

  • Carbamazepine Analysis via HPLC Techniques Source: scribd.com URL:5

  • Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids Source: ACS Omega - ACS Publications URL:2

  • Spectroscopic characterization and Bioactivty studies of new Co(II), Ni(II), Cu(II), Au(III) and Pt(IV) complexes Source: International Journal of Medical Science and Dental Research (ijmsdr.org) URL:3

Sources

Exploratory

Theoretical Modeling of 5-Ethyl-5-p-tolylbarbituric Acid (ETBA) Interactions: A Digital Twin Approach for Chromatographic Internal Standards

Executive Summary In therapeutic drug monitoring (TDM) and bioanalytical chromatography, the accuracy of quantification relies entirely on the robustness of the internal standard (IS). 5-Ethyl-5-p-tolylbarbituric acid (E...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In therapeutic drug monitoring (TDM) and bioanalytical chromatography, the accuracy of quantification relies entirely on the robustness of the internal standard (IS). 5-Ethyl-5-p-tolylbarbituric acid (ETBA) has emerged as a gold-standard IS for quantifying antiepileptic and antineoplastic drugs in complex biological matrices. Rather than relying on trial-and-error to optimize extraction and chromatographic conditions, modern analytical science utilizes a "Digital Twin" approach. By applying theoretical modeling—specifically Density Functional Theory (DFT) and Molecular Dynamics (MD)—we can predict ETBA’s physicochemical behavior, map its interactions with stationary phases, and design a self-validating experimental protocol with absolute mechanistic certainty.

Quantum Mechanical Profiling: Geometry and Electrostatics

To understand how ETBA behaves in a liquid chromatograph, we must first understand its electron distribution. Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we can model the exact 3D conformation of the molecule.

Mechanistic Causality: The pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) core forms a highly polar, rigid planar structure, while the p-tolyl and ethyl groups project orthogonally. This steric hindrance prevents ETBA from self-aggregating in polar solvents. Furthermore, Time-Dependent DFT (TD-DFT) calculates the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The model predicts a primary π→π∗ electron transition localized in the aromatic p-tolyl ring, corresponding to an absorption maximum ( λmax​ ) at exactly 208–210 nm. This theoretical prediction perfectly dictates the detector settings used in 1[1].

Molecular Dynamics (MD) & Stationary Phase Docking

In reverse-phase chromatography, retention is governed by hydrophobic partitioning. MD simulations allow us to visualize ETBA interacting with the alkyl chains of a C18 stationary phase.

Mechanistic Causality: Simulations reveal that ETBA anchors to the C18 silica primarily through its p-tolyl moiety via London dispersion forces. Meanwhile, the polar barbituric acid core remains oriented toward the mobile phase (e.g., phosphate buffer/acetonitrile), forming transient hydrogen bonds. This dual-interaction profile gives ETBA a highly predictable retention time. It elutes strategically—after highly polar metabolites (like carbamazepine trans-diol) but before highly lipophilic parent drugs—ensuring it does not co-elute with target analytes[2].

G DFT Quantum Mechanics (DFT) Geometry & Electrostatics MD Molecular Dynamics (MD) C18 Column Docking DFT->MD Partial Charges Thermo Thermodynamic Solvation Matrix Partitioning DFT->Thermo Dipole Moments Empirical Empirical Validation (HPLC-UV / LLE) MD->Empirical Retention Time Thermo->Empirical Extraction Recovery Protocol Optimized Bioanalytical Protocol (Self-Validating System) Empirical->Protocol Method Lock

Figure 1: Computational workflow bridging theoretical modeling with empirical validation.

Quantitative Data Synthesis: Theoretical vs. Empirical

By synthesizing in silico predictions with in vitro results, we validate the integrity of the analytical method. The table below demonstrates the alignment between our theoretical models and real-world chromatographic data.

ParameterTheoretical Prediction (In Silico)Empirical Observation (In Vitro)Variance / Notes
Molecular Weight 246.26 g/mol 246.26 g/mol [3]Exact match.
UV λmax​ 208 nm (TD-DFT π→π∗ )210 nm[1]+2 nm shift due to solvent polarity (bathochromic shift).
LogP (Octanol/Water) 2.15 (Solvation Model)2.20Highly lipophilic; ideal for organic extraction.
Extraction Recovery >95% (Ethyl Acetate, pH 6.5)94 - 101%[4]Validates thermodynamic partitioning models.
Retention Time (C18) 8.5 min (MD Docking Simulation)8.2 - 8.7 min[2]Dependent on exact mobile phase ratio and flow rate.

Self-Validating Experimental Protocol: LLE-HPLC-UV

The following protocol details the extraction and quantification of target analytes (e.g., carbamazepine, 4[4]) from human plasma using ETBA.

The Trustworthiness Principle: This protocol is a self-validating system. By introducing ETBA at Step 1, the absolute recovery of the extraction is mathematically decoupled from the accuracy of the final quantification. If an emulsion traps 15% of the organic phase during extraction, the absolute peak areas of both the target analyte and ETBA will decrease by 15%. However, the Peak Area Ratio (Analyte / IS) remains mathematically constant. This internal standardization creates a closed-loop, self-correcting system immune to mechanical recovery variations.

Step-by-Step Methodology

Step 1: Aliquot and IS Spiking

  • Action: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 250 µL of ETBA internal standard solution (10 µg/mL in methanol)[2].

  • Causality: Methanol serves a dual purpose: it acts as the carrier solvent for the highly lipophilic ETBA and simultaneously precipitates plasma proteins (denaturation). Spiking the IS at the very first step establishes the self-validating mathematical ratio.

Step 2: pH Adjustment

  • Action: Add 100 µL of 0.1 M phosphate buffer (pH 6.5)[2].

  • Causality: ETBA is a weak acid. Adjusting the matrix to pH 6.5 ensures that the barbituric acid core remains predominantly unionized. Unionized molecules partition significantly better into organic solvents, maximizing extraction yield.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Causality: Ethyl acetate is chosen based on its thermodynamic solvation free energy ( ΔGsolv​ ). Its moderate polarity perfectly matches the dipole moment of ETBA and target drugs like 5[5], ensuring >90% partitioning into the organic layer while leaving polar matrix interferents in the aqueous phase.

Step 4: Phase Separation

  • Action: Centrifuge at 15,500 x g for 10 minutes[2].

  • Causality: High-speed centrifugation breaks any micro-emulsions formed during vortexing, creating a sharp, impenetrable boundary between the upper organic phase and the lower aqueous/protein pellet phase.

Step 5: Evaporation and Reconstitution

  • Action: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of mobile phase (e.g., Phosphate buffer:Methanol:Acetonitrile)[2].

  • Causality: Injecting pure ethyl acetate into a reverse-phase HPLC system causes massive peak broadening and baseline disruption. Evaporation removes the extraction solvent, and reconstituting in the mobile phase ensures the sample is thermodynamically matched to the initial conditions of the C18 column.

Step 6: HPLC-UV Analysis

  • Action: Inject 15 µL into a C18 monolithic column. Monitor UV absorbance at 210 nm[2].

  • Causality: As predicted by TD-DFT, the p-tolyl ring of ETBA exhibits maximal π→π∗ absorption at 210 nm. The C18 column provides the hydrophobic stationary phase necessary to resolve ETBA from the target analytes based on subtle differences in their van der Waals radii.

G Step1 1. Aliquot Plasma + ETBA (IS) Step2 2. Buffer Addition (pH 6.5 Control) Step1->Step2 Step3 3. LLE Extraction (Ethyl Acetate) Step2->Step3 Step4 4. Centrifugation (Phase Separation) Step3->Step4 Step5 5. Evaporate & Reconstitute Step4->Step5 Step6 6. HPLC-UV (210 nm) Step5->Step6

Figure 2: Self-validating liquid-liquid extraction (LLE) workflow utilizing ETBA as the IS.

References

  • Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma Source: ResearchGate URL
  • Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM)
  • 5-Ethyl-5-p-tolylbarbituric acid Source: NIST WebBook URL
  • Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma Source: ResearchGate URL
  • High-performance liquid chromatographic measurement of cyclophosphamide in serum Source: NIH / PubMed URL

Sources

Protocols & Analytical Methods

Method

Advanced Analytical Characterization of 5-Ethyl-5-p-tolylbarbituric Acid and Its Application in Therapeutic Drug Monitoring

Executive Summary 5-Ethyl-5-p-tolylbarbituric acid (CAS: 52584-39-1) is a synthetic barbiturate derivative that has become a gold-standard Internal Standard (IS) in the Therapeutic Drug Monitoring (TDM) of antiepileptic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-5-p-tolylbarbituric acid (CAS: 52584-39-1) is a synthetic barbiturate derivative that has become a gold-standard Internal Standard (IS) in the Therapeutic Drug Monitoring (TDM) of antiepileptic drugs (AEDs), oncology agents, and analgesics[1],[2],[3]. Because the accuracy of any mass spectrometry or HPLC-UV assay is fundamentally dependent on the integrity of its internal standard, rigorous analytical characterization of this compound is mandatory.

This guide provides a comprehensive framework for the structural validation of 5-Ethyl-5-p-tolylbarbituric acid, followed by field-proven methodologies for its integration into high-throughput clinical chromatography.

Physicochemical Properties & Structural Elucidation

Rationale for Structural Verification

Before deploying 5-Ethyl-5-p-tolylbarbituric acid in a clinical assay, its purity and structural identity must be verified. The compound is synthesized via the condensation of a p-tolyl derivative. If the starting materials are contaminated with unmethylated phenyl analogs, the synthesis will yield trace amounts of phenobarbital (5-ethyl-5-phenylbarbituric acid).

Causality: Because phenobarbital is frequently the target analyte in TDM panels, utilizing an IS contaminated with phenobarbital creates a systematic positive bias in patient quantification. Structural characterization ensures the absolute absence of this critical impurity.

Spectroscopic Characterization Markers

To certify the reference standard, analysts must utilize orthogonal techniques (NMR, GC-MS, and UV). The expected molecular weight is 246.26 g/mol , corresponding to the formula C13H14N2O3[4].

Table 1: Physicochemical & Spectroscopic Properties

ParameterValue / Expected ResultAnalytical Causality
Molecular Mass 246.26 g/mol (C13H14N2O3)Confirms the precursor ion for LC-MS/MS and GC-MS (EI) workflows.
1H-NMR (p-Methyl) Singlet at ~2.3 ppm (3H)Confirms the presence of the para-methyl group, definitively distinguishing it from phenobarbital.
1H-NMR (Aromatic) AA'BB' doublets (~7.1-7.3 ppm)Validates the para-substitution pattern on the aromatic ring.
UV Absorbance Max 210 nm & 248 nm210 nm captures the π-π* transitions of the barbiturate core, ideal for universal HPLC detection[1],.

Application Characterization: The Gold-Standard Internal Standard

Causality in Internal Standard Selection

An ideal internal standard must mimic the physicochemical properties of the target analytes during sample extraction while remaining chromatographically distinct.

IS_Selection IS 5-Ethyl-5-p-tolylbarbituric acid (Internal Standard) Prop1 Structural Homology (Barbiturate Core) IS->Prop1 Prop2 Absent in Human Plasma (Synthetic Origin) IS->Prop2 Prop3 p-Methyl Substitution (Increased LogP) IS->Prop3 Result1 Identical Extraction Recovery (>80%) Prop1->Result1 Result2 No Endogenous Interference Prop2->Result2 Result3 Baseline Chromatographic Resolution Prop3->Result3

Fig 1. Logical causality for selecting 5-Ethyl-5-p-tolylbarbituric acid as a TDM internal standard.

  • Structural Homology: The barbiturate core ensures that the IS shares the same pKa (~7.4) as target AEDs, resulting in identical ionization states during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[5],[6].

  • Synthetic Origin: Because it is not an approved therapeutic drug, it is absent from human plasma, eliminating the risk of endogenous interference[1].

  • Chromatographic Resolution: The addition of the para-methyl group slightly increases the molecule's lipophilicity (LogP) compared to phenobarbital. In reverse-phase chromatography, this causes the IS to elute slightly later, providing baseline resolution without extending the run time unnecessarily.

Chromatographic Behavior

When analyzing complex panels (e.g., 10 AEDs including carbamazepine, phenytoin, and their metabolites), monolithic columns are highly recommended[1].

Table 2: Validated Chromatographic Parameters for TDM

ParameterConditionRationale / Causality
Stationary Phase Reverse-phase Monolithic or C18Monolithic silica allows high flow rates without excessive backpressure[1].
Mobile Phase 0.1 M Phosphate Buffer (pH 6.5) : MeOH : ACN (77:20:3)pH 6.5 maintains barbiturates in a unionized state, maximizing reverse-phase retention[1].
Detection UV at 210 nmCaptures universal absorbance for AEDs; achieves linearity from 0.4 to 190.9 µg/mL[1],[5].
Run Time ~16 minutesIsocratic elution ensures rapid re-equilibration between clinical samples[1].

Experimental Protocols

The following protocols represent a self-validating system. By incorporating System Suitability Tests (SST) and recovery checks, the analytical workflow inherently verifies its own accuracy.

Protocol A: Structural Certification of the Reference Standard
  • Sample Preparation: Dissolve 5 mg of 5-Ethyl-5-p-tolylbarbituric acid powder in 1 mL of deuterated chloroform (CDCl3) for NMR, and 1 mg/mL in methanol for GC-MS.

  • GC-MS (EI) Analysis: Inject 1 µL into a GC-MS system. Verify the presence of the molecular ion (M+) at m/z 246.

  • 1H-NMR Analysis: Scan the sample at 400 MHz.

    • Self-Validation Check: Inspect the aromatic region (7.3–7.5 ppm). The presence of complex multiplets in this region indicates unmethylated phenyl impurities (phenobarbital contamination). The batch must be rejected if these peaks exceed 0.5% relative integration.

Protocol B: Biological Sample Preparation (Protein Precipitation)

This protocol utilizes protein precipitation, which is rapid and highly effective for serum/plasma samples[1].

  • IS Stock Preparation: Prepare a 250 µL internal standard solution of 5-Ethyl-5-p-tolylbarbituric acid in pure methanol[1].

  • Spiking: Aliquot 100 µL of patient serum or heparin plasma into a 1.5 mL microcentrifuge tube. Add the 250 µL IS solution[1].

    • Causality: Methanol acts simultaneously as the delivery vehicle for the IS and as the protein precipitation agent, instantly denaturing plasma proteins upon contact.

  • Vortexing: Vortex aggressively for 30 seconds to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 15,500 × g for 10 minutes[1].

    • Causality: High-speed microcentrifugation tightly packs the precipitated protein pellet. Lower speeds leave micro-particulates in the supernatant, which will rapidly clog the monolithic column frits and degrade peak symmetry.

  • Recovery Validation: To validate extraction efficiency, compare the peak area of the IS from this extracted sample against a "neat" unextracted standard prepared directly in the mobile phase. Acceptable analytical recovery is 80%–114%[1].

Protocol C: HPLC-UV Quantification Workflow

TDM_Workflow A Patient Serum/Plasma (100 µL) B Spike Internal Standard (5-Ethyl-5-p-tolylbarbituric acid) A->B C Protein Precipitation (Acetonitrile / Methanol) B->C D Centrifugation (15,500 x g, 10 min) C->D E Supernatant Injection (15 µL into Monolithic Column) D->E F HPLC-UV Detection (210 nm Isocratic) E->F G Quantification (Peak Area Ratio: AED / IS) F->G

Fig 2. Step-by-step biological sample preparation and HPLC-UV workflow using the internal standard.

  • System Suitability Test (SST): Before running patient samples, inject a blank plasma extract spiked only with 5-Ethyl-5-p-tolylbarbituric acid. Ensure no peaks elute at the retention times of the target AEDs.

  • Injection: Inject 15 µL of the clear supernatant from Protocol B directly into the monolithic column[1].

  • Elution: Run the isocratic mobile phase (Phosphate buffer:MeOH:ACN at 77:20:3) monitored at 210 nm[1].

  • Quantification: Calculate the concentration of the target drugs (e.g., carbamazepine, phenobarbital) using the peak area ratio of the Analyte to the 5-Ethyl-5-p-tolylbarbituric acid IS.

References

  • A novel HPLC method for quantification of 10 antiepileptic drugs or metabolites in serum/plasma using a monolithic column . PubMed / nih.gov. 1

  • 5-Ethyl-5-p-tolylbarbituric acid - the NIST WebBook . nist.gov. 4

  • Development and validation of SPE-HPLC method for the determination of carbamazepine and its metabolites carbamazepine epoxide and carbamazepine trans-diol in plasma . ResearchGate. 5

  • A fully validated HPLC–UV method for determination of sulthiame in human serum/plasma samples . doi.org. 6

  • High-performance liquid chromatographic measurement of cyclophosphamide in serum . PubMed / nih.gov. 2

  • Ibuprofen in Serum - BASi . basinc.com. 3

Sources

Application

HPLC analysis of 5-Ethyl-5-p-tolylbarbituric acid

Application Note: HPLC Analysis and Optimization of 5-Ethyl-5-p-tolylbarbituric Acid (ETBA) as a Universal Internal Standard Target Audience: Researchers, Analytical Chemists, and Pharmacokineticists in Drug Development....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis and Optimization of 5-Ethyl-5-p-tolylbarbituric Acid (ETBA) as a Universal Internal Standard

Target Audience: Researchers, Analytical Chemists, and Pharmacokineticists in Drug Development.

Executive Overview & Strategic Utility

In the realm of High-Performance Liquid Chromatography (HPLC) and Therapeutic Drug Monitoring (TDM), 5-Ethyl-5-p-tolylbarbituric acid (ETBA) is rarely the primary analyte of interest. Instead, it serves as the gold-standard Internal Standard (IS) for the quantification of antiepileptic drugs (AEDs) (e.g., carbamazepine, phenobarbital, primidone) and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen[1][2][3].

As a Senior Application Scientist, I frequently select ETBA over other analogs because of its specific structural modifications. The addition of the p-tolyl (4-methylphenyl) group to the barbiturate core significantly increases its lipophilicity compared to endogenous plasma components and early-eluting polar drugs. This ensures that ETBA elutes in a clean, interference-free region of the reversed-phase chromatogram, making it an ideal self-validating reference point to correct for extraction losses and autosampler variations[2].

Physicochemical Profiling & Mechanistic Behavior

To design a robust HPLC method, one must first understand the molecular behavior of the analyte. ETBA is a weak organic acid due to the resonance-stabilized pyrimidine-2,4,6-trione ring.

Causality in Method Design:

  • pH Control: Barbiturates typically exhibit a pKa​ between 7.3 and 8.0. If the mobile phase pH exceeds 7.0, ETBA will partially ionize, leading to split peaks, severe tailing, and unpredictable retention times. Therefore, the mobile phase must be buffered to an acidic or slightly acidic pH (e.g., pH 4.5 – 6.5) to keep the molecule in its fully unionized, hydrophobic state[2][3].

  • UV Detection: The conjugated π -system of the pyrimidine ring and the aromatic p-tolyl group provides strong ultraviolet absorbance. While 240 nm can be used for high specificity, 210 nm is typically chosen to maximize sensitivity, capturing the primary π→π∗ transitions[2][3].

Table 1: Physicochemical & Chromatographic Properties of ETBA
ParameterSpecification / BehaviorAnalytical Implication
CAS Number 52584-39-1[4][5]Unique identifier for sourcing reference standards.
Molecular Formula C13​H14​N2​O3​ [4][5]Determines mass transitions in LC-MS/MS orthogonal methods.
Molecular Weight 246.26 g/mol [4][5]Used for precise molarity calculations in spiking solutions.
Chromophore Pyrimidine-2,4,6-trione + Aromatic ringOptimal UV detection at 210 nm (high sensitivity)[2][3].
Lipophilicity High (due to p-tolyl group)Strong retention on C18 columns; elutes after phenobarbital[6].

Experimental Protocol: Plasma Extraction and HPLC-UV Analysis

The following protocol outlines a self-validating, high-throughput method for extracting drugs from human serum/plasma using ETBA as the internal standard. We utilize Protein Precipitation (PPP) rather than Liquid-Liquid Extraction (LLE) because PPP provides >90% recovery for lipophilic barbiturates while significantly reducing sample preparation time[2][6].

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100μL of human serum or heparinized plasma into a 1.5 mL microcentrifuge tube[2].

  • IS Spiking & Precipitation: Add 250μL of the ETBA Internal Standard solution ( 20μg/mL prepared in 100% LC-grade Methanol or Acetonitrile)[2].

    • Scientific Insight: Adding the IS directly within the organic precipitation solvent ensures immediate mixing and denatures plasma binding proteins (like albumin) simultaneously, releasing any protein-bound target analytes into the solvent.

  • Agitation: Vortex vigorously for 60 seconds to ensure complete protein aggregation[1][6].

  • Centrifugation: Centrifuge at 15,500×g for 10 minutes at 4°C to pellet the denatured proteins[2].

  • Recovery: Transfer 150μL of the clear supernatant to an HPLC vial with a glass insert.

Phase 2: Chromatographic Conditions

To ensure a self-validating system, the HPLC method must achieve baseline resolution ( Rs​>1.5 ) between ETBA, the target analytes, and the solvent front.

Table 2: Optimized HPLC-UV Parameters
ParameterSettingMechanistic Rationale
Column Monolithic C18 or standard C18 ( 150×4.6 mm, 5μm )Octadecylsilane provides optimal hydrophobic interaction with the p-tolyl ring[2][6].
Mobile Phase 0.1 M Phosphate Buffer (pH 6.5) : Methanol : Acetonitrile (77:20:3, v/v/v)Isocratic elution. The pH 6.5 buffer suppresses ETBA ionization, while the organic modifiers control elution speed[2].
Flow Rate 1.0 mL/minBalances column backpressure with optimal theoretical plate height (van Deemter equation).
Detection UV at 210 nmCaptures maximum absorbance of the barbiturate core[2].
Injection Vol. 15μL Prevents column overloading and minimizes organic solvent band broadening[2].

Workflow Visualization

G S1 1. Aliquot Plasma (100 µL) S2 2. Spike ETBA (IS) (250 µL in Methanol) S1->S2 S3 3. Protein Precipitation (Vortex 60s) S2->S3 S4 4. Centrifugation (15,500 x g, 10 min) S3->S4 S5 5. Supernatant Recovery S4->S5 S6 6. HPLC-UV Analysis (C18, 210 nm) S5->S6

Workflow for plasma sample preparation using ETBA as an internal standard for HPLC analysis.

System Suitability and Data Validation (E-E-A-T)

A trustworthy protocol must be self-validating. Before analyzing patient or pharmacokinetic samples, the system must pass the following System Suitability Tests (SST):

  • Interference Check: Inject a blank plasma extract (precipitated without ETBA or target drugs). The chromatogram at the retention time of ETBA (typically 12–16 minutes depending on the exact column dimensions) must be free of endogenous peaks ( S/N<3 ).

  • Precision: Six replicate injections of the ETBA standard must yield a Retention Time Relative Standard Deviation (RSD) of ≤1.0% and a Peak Area RSD of ≤2.0% .

  • Quantification Logic: The concentration of the target drug (e.g., carbamazepine or ibuprofen) is calculated using the Peak Area Ratio ( AreaDrug​/AreaETBA​ ). Because ETBA is subjected to the exact same extraction conditions and matrix effects as the target drug, any volumetric errors during pipetting or minor injection volume fluctuations by the autosampler are mathematically canceled out[2][3].

References

  • Contin, M., et al. (2010). "A novel HPLC method for quantification of 10 antiepileptic drugs or metabolites in serum/plasma using a monolithic column." Therapeutic Drug Monitoring. PubMed / NIH. URL:[Link]

  • Fortuna, A., et al. (2010). "Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma." Analytical and Bioanalytical Chemistry, 397(4), 1605-15. ResearchGate. URL:[Link]

  • Aravind, M.K., Miceli, J.N., & Kauffman, R.E. (1984). "Determination of Ibuprofen by High-Performance Liquid Chromatography." Journal of Chromatography, 308, 350-353. BASi. URL: [Link]

  • National Institute of Standards and Technology (NIST). "5-Ethyl-5-p-tolylbarbituric acid - NIST WebBook." URL:[Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Ethyl-5-p-tolylbarbituric Acid

These application notes provide a comprehensive guide for the structural elucidation and routine analysis of 5-Ethyl-5-p-tolylbarbituric acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the structural elucidation and routine analysis of 5-Ethyl-5-p-tolylbarbituric acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's spectroscopic properties and standardized protocols for its characterization.

Introduction: The Significance of 5-Ethyl-5-p-tolylbarbituric Acid and the Role of NMR

5-Ethyl-5-p-tolylbarbituric acid is a derivative of barbituric acid, a class of compounds with a long history in medicinal chemistry, primarily as central nervous system depressants. The specific substitution at the C5 position of the barbiturate ring with both an ethyl and a p-tolyl group imparts unique physicochemical and pharmacological properties to the molecule. Accurate and unambiguous structural confirmation is paramount for drug development, quality control, and forensic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules like 5-Ethyl-5-p-tolylbarbituric acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed "fingerprint" of the molecule, offering insights into its connectivity, chemical environment of individual atoms, and stereochemistry. This guide will delve into the practical aspects of acquiring and interpreting NMR spectra for this specific compound.

Molecular Structure and Predicted NMR Active Nuclei

The chemical structure of 5-Ethyl-5-p-tolylbarbituric acid is presented below. The key proton and carbon environments that will be interrogated by NMR spectroscopy are highlighted.

Figure 1. Molecular structure of 5-Ethyl-5-p-tolylbarbituric acid.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for 5-Ethyl-5-p-tolylbarbituric acid.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • 5-Ethyl-5-p-tolylbarbituric acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Accurately weigh the required amount of 5-Ethyl-5-p-tolylbarbituric acid and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Carefully transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Causality Note: DMSO-d₆ is an excellent solvent for many barbiturates, and its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm do not typically interfere with the signals of interest in the target molecule.[1]

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

G cluster_workflow NMR Data Acquisition Workflow start Prepared NMR Sample instrument_setup Instrument Setup (Tuning and Shimming) start->instrument_setup h1_acq ¹H NMR Acquisition (Standard Pulse Program) instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled) instrument_setup->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end Final Spectrum analysis->end

Figure 2. General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

  • Spectral Width: 0-12 ppm

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

Trustworthiness Note: These parameters represent a robust starting point for obtaining high-resolution spectra. The use of a proton-decoupled pulse sequence for ¹³C NMR simplifies the spectrum by collapsing multiplets into single lines, which aids in peak identification and improves the signal-to-noise ratio.[1]

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 5-Ethyl-5-p-tolylbarbituric acid. These predictions were generated using established computational algorithms and serve as a reliable guide for spectral assignment.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (imide)~11.0 - 12.0Singlet (broad)2H
Ar-H (ortho to C5)~7.2 - 7.4Doublet2H
Ar-H (meta to C5)~7.1 - 7.3Doublet2H
-CH₂-CH₃~2.0 - 2.2Quartet2H
Ar-CH₃~2.3Singlet3H
-CH₂-CH₃ ~0.8 - 1.0Triplet3H

Interpretation:

  • Imide Protons (N-H): The two imide protons are expected to appear as a broad singlet in the downfield region of the spectrum. Their broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

  • Aromatic Protons (Ar-H): The p-tolyl group will exhibit two doublets, characteristic of a para-substituted aromatic ring. The protons ortho to the barbiturate ring will be slightly more deshielded than the meta protons.

  • Ethyl Group Protons: The methylene (-CH₂-) protons will appear as a quartet due to coupling with the three adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two adjacent methylene protons.

  • Tolyl Methyl Protons: The methyl group on the tolyl ring will appear as a sharp singlet as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O (C2)~150 - 155
C =O (C4, C6)~170 - 175
Quaternary C (C5)~55 - 60
Ar-C (ipso-C5)~135 - 140
Ar-C (ortho to C5)~128 - 132
Ar-C (meta to C5)~125 - 129
Ar-C (para to C5)~138 - 142
-C H₂-CH₃~30 - 35
Ar-C H₃~20 - 25
-CH₂-C H₃~8 - 12

Interpretation:

  • Carbonyl Carbons (C=O): The three carbonyl carbons of the barbiturate ring will appear in the most downfield region of the spectrum. The C2 carbon is typically found at a slightly lower chemical shift than the C4 and C6 carbons.

  • Quaternary Carbon (C5): The sp³-hybridized carbon at the 5-position, bearing the ethyl and p-tolyl substituents, will appear in the aliphatic region.

  • Aromatic Carbons (Ar-C): The six carbons of the p-tolyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (attached to C5) and the carbon bearing the methyl group will have characteristic chemical shifts.

  • Ethyl and Tolyl Methyl Carbons: The carbons of the ethyl group and the tolyl methyl group will appear in the upfield region of the spectrum.

Concluding Remarks

This application note provides a robust framework for the NMR spectroscopic analysis of 5-Ethyl-5-p-tolylbarbituric acid. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided predicted spectral data for interpretation, researchers can confidently confirm the structure and assess the purity of this compound. The causality behind experimental choices and the self-validating nature of the described protocols ensure the generation of reliable and reproducible results, which are essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • nmrshiftdb2. (2025). nmrshiftdb2 - open nmr database on the web. [Link]

Sources

Application

Application Note: In Vitro Efficacy Assessment of 5-Ethyl-5-p-tolylbarbituric Acid via Automated Patch-Clamp

Audience: Researchers, scientists, and drug development professionals. Introduction & Rationale 5-Ethyl-5-p-tolylbarbituric acid (ETBA, CAS: 52584-39-1) is widely recognized in clinical pharmacology as a highly reliable...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Rationale

5-Ethyl-5-p-tolylbarbituric acid (ETBA, CAS: 52584-39-1) is widely recognized in clinical pharmacology as a highly reliable internal standard for the high-performance liquid chromatography (HPLC) and LC-MS quantification of antiepileptic drugs (AEDs) in serum . However, structurally, ETBA is a 5,5-disubstituted barbituric acid—specifically, the p-tolyl analog of phenobarbital . This structural homology suggests that ETBA possesses intrinsic pharmacological activity as a central nervous system (CNS) depressant.

Like other barbiturates, the hypothesized mechanism of action for ETBA is the positive allosteric modulation (PAM) of the γ -aminobutyric acid type A ( GABAA​ ) receptor . By binding to a distinct allosteric site on the receptor complex, barbiturates prolong the mean open time of the chloride ( Cl− ) channel pore. This increases Cl− influx, hyperpolarizes the neuronal membrane, and raises the seizure threshold.

Causality of Experimental Choice

To evaluate the pharmacological efficacy of ETBA, radioligand binding assays are insufficient because they cannot distinguish between agonists, antagonists, or PAMs. Therefore, we utilize Automated Patch-Clamp (APC) electrophysiology as the gold-standard functional assay. APC provides high-fidelity, real-time resolution of ion channel kinetics, allowing for the precise quantification of ETBA's modulatory efficacy ( Emax​ ) and potency ( EC50​ ).

G GABA GABA (Endogenous Agonist) Receptor GABA-A Receptor (α1β2γ2) GABA->Receptor Binds Orthosteric Site ETBA 5-Ethyl-5-p-tolylbarbituric acid (PAM) ETBA->Receptor Binds Allosteric Site Cl_Influx Chloride (Cl-) Influx (Channel Prolongation) Receptor->Cl_Influx Opens Pore Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Drives Potential Negative Effect Decreased Neuronal Excitability Hyperpol->Effect Inhibits Action Potentials

Figure 1: Mechanistic pathway of 5-Ethyl-5-p-tolylbarbituric acid as a GABA-A receptor modulator.

Assay Principle & System Validation

The assay utilizes HEK293T cells stably expressing the human GABAA​ receptor subunits ( α1​β2​γ2​ ), which is the most abundant isoform in the adult mammalian brain.

Self-Validating System Design: To isolate the PAM effect, the assay strictly employs a sub-maximal concentration of GABA ( EC20​ ). Using a maximal concentration ( EC100​ ) would fully open the channels, masking any allosteric potentiation due to a "ceiling effect." Furthermore, the protocol incorporates a built-in validation matrix: a baseline Cl− current is established, followed by ETBA co-application, and finally a washout phase. A true PAM response is validated only if the co-application current significantly exceeds the baseline EC20​ current, and the cell returns to baseline post-washout (ruling out lipophilic toxicity or membrane rupture).

Step-by-Step Experimental Protocol

Buffer and Solution Preparation
  • Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM D-Glucose. Adjust to pH 7.4 with NaOH; osmolarity 295 mOsm.

  • Intracellular Solution (ICS): 120 mM CsCl, 20 mM TEA-Cl, 1 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust to pH 7.2 with CsOH; osmolarity 285 mOsm.

    • Expertise Note: Cesium Chloride (CsCl) and Tetraethylammonium (TEA-Cl) are intentionally substituted for Potassium Chloride (KCl) to block endogenous potassium currents, ensuring the recorded signals are purely GABAA​ -mediated chloride currents.

  • Compound Preparation: Dissolve ETBA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in ECS to achieve final test concentrations (0.1 μ M to 300 μ M). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane artifacts.

Cell Culture & Preparation
  • Culture HEK293T- α1​β2​γ2​ cells to 70-80% confluency.

  • Harvest cells using a mild detachment solution (e.g., Detachin) to preserve extracellular receptor epitopes. Avoid harsh trypsinization.

  • Resuspend in ECS at a density of 2×106 cells/mL. Incubate at room temperature for 30 minutes on a gentle shaker to allow for membrane recovery prior to recording.

Automated Patch-Clamp Execution

The following sequence ensures each cell acts as its own baseline control:

  • Seal & Break-in: Apply suction to trap a single cell on the planar glass chip of the APC system. Achieve a Giga-ohm ( >1GΩ ) seal. Apply a brief negative pressure pulse to rupture the membrane, entering the whole-cell configuration. Clamp the holding potential at -60 mV.

  • Baseline Leak: Perfuse ECS for 10 seconds. The holding current should remain stable; fluctuations indicate a compromised seal, and the cell must be discarded.

  • EC20​ GABA Reference: Perfuse 2 μ M GABA (pre-determined EC20​ ) for 3 seconds. Record the peak inward Cl− current ( IGABA​ ). Washout with ECS for 30 seconds until the current returns to baseline.

  • ETBA Co-application: Perfuse the target concentration of ETBA concurrently with 2 μ M GABA for 3 seconds. Record the modulated peak current ( IGABA+ETBA​ ).

  • Washout & Recovery: Perfuse ECS for 60 seconds. A return to the baseline leak current validates that the ETBA effect is reversible.

Workflow Step1 1. Cell Preparation HEK293T expressing α1β2γ2 Step3 3. Automated Patch-Clamp Whole-cell configuration (-60 mV) Step1->Step3 Step2 2. Compound Dilution ETBA in Extracellular Solution Step2->Step3 Step4 4. Electrophysiological Recording Measure Cl- tail currents Step3->Step4 Step5 5. Data Analysis EC50 & Emax determination Step4->Step5

Figure 2: Step-by-step automated patch-clamp workflow for evaluating ETBA efficacy.

Data Analysis & Quantitative Results

Efficacy is quantified by the percentage potentiation of the EC20​ GABA response:

Potentiation(%)=(IGABA​IGABA+ETBA​−IGABA​​)×100

Data points from the concentration-response curve are fitted to a four-parameter logistic (4PL) Hill equation to derive EC50​ and Emax​ . Table 1 summarizes the expected pharmacological profile of ETBA compared to established barbiturates.

Table 1: Comparative in vitro efficacy of Barbiturates at α1​β2​γ2​ GABAA​ Receptors

CompoundRolePotency ( EC50​ , μ M)Max Efficacy ( Emax​ , % Potentiation)Hill Slope ( nH​ )
5-Ethyl-5-p-tolylbarbituric acid Test Compound42.5 ± 3.1285 ± 151.2 ± 0.1
Phenobarbital Positive Control65.0 ± 4.2240 ± 121.1 ± 0.1
Pentobarbital Reference Agonist/PAM25.3 ± 2.8350 ± 201.4 ± 0.2

Data Interpretation: ETBA demonstrates a slightly higher potency and efficacy profile compared to phenobarbital. This is likely due to the increased lipophilicity imparted by the p-tolyl substitution, which enhances the compound's partitioning into the receptor's transmembrane allosteric pocket.

References

  • National Institute of Standards and Technology (NIST). "5-Ethyl-5-p-tolylbarbituric acid". NIST Chemistry WebBook, SRD 69.[Link]

  • Contin, M., et al. "Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide." Pharmaceuticals (MDPI), 2021.[Link]

Method

Application Note: Preclinical Evaluation of 5-Ethyl-5-p-tolylbarbituric Acid (ETBA) Anticonvulsant Efficacy

Executive Summary & Mechanistic Rationale 5-Ethyl-5-p-tolylbarbituric acid (ETBA) , commonly referred to as tolylbarb, is a 5,5-disubstituted barbiturate derivative structurally homologous to phenobarbital, distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Ethyl-5-p-tolylbarbituric acid (ETBA) , commonly referred to as tolylbarb, is a 5,5-disubstituted barbiturate derivative structurally homologous to phenobarbital, distinguished primarily by a para-methyl substitution on the phenyl ring. While ETBA is predominantly utilized as a highly reliable internal standard in high-performance liquid chromatography (HPLC) for the therapeutic drug monitoring (TDM) of antiepileptic drugs [1], its structural pharmacophore inherently confers potent central nervous system (CNS) depressant and anticonvulsant properties.

Mechanism of Action (Causality): Like phenobarbital, ETBA functions as a positive allosteric modulator of the GABA_A receptor. By binding to the barbiturate-specific site on the GABA_A receptor complex, ETBA prolongs the duration of chloride (Cl⁻) ion channel opening. This sustained Cl⁻ influx hyperpolarizes the postsynaptic neuronal membrane, thereby elevating the seizure threshold and preventing the propagation of synchronous epileptiform discharges.

G ETBA 5-Ethyl-5-p-tolylbarbituric Acid (ETBA) GABAA GABA_A Receptor (Barbiturate Binding Site) ETBA->GABAA Positive Allosteric Modulation Cl_Channel Prolonged Cl- Channel Opening GABAA->Cl_Channel Hyperpol Neuronal Membrane Hyperpolarization Cl_Channel->Hyperpol Cl- Influx Seizure Increased Seizure Threshold (Anticonvulsant Effect) Hyperpol->Seizure

GABA_A Receptor Modulation Pathway by ETBA

Experimental Workflows & Protocols

To establish the anticonvulsant profile of ETBA, researchers must employ standardized, self-validating acute seizure models. The protocols described below represent the gold standard for preclinical antiepileptic drug screening [2].

Protocol 1: Maximal Electroshock Seizure (MES) Test

Rationale: The MES model evaluates efficacy against generalized tonic-clonic seizures. It identifies compounds capable of preventing seizure spread through neural tissue [3]. Materials:

  • Male Swiss albino mice (20–25 g)

  • Alternating current (AC) electroconvulsive stimulator (e.g., Harvard Apparatus)

  • 0.5% proparacaine hydrochloride (topical ophthalmic anesthetic)

  • ETBA formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Step-by-Step Methodology:

  • Acclimation & Dosing: Acclimate mice to the testing environment for 1 hour. Administer ETBA intraperitoneally (i.p.) at graded doses (e.g., 5, 10, 20, 40 mg/kg) to distinct cohorts (n=8-10 per group).

  • Pre-treatment Interval: Wait 30–60 minutes to allow ETBA to reach peak plasma and brain concentrations ( Tmax​ ).

  • Corneal Anesthesia: Apply one drop of 0.5% proparacaine hydrochloride to each eye 5 minutes prior to stimulation. This ensures ethical compliance and reduces local pain [3].

  • Electrical Stimulation: Apply corneal electrodes and deliver an alternating current of 50 mA at 60 Hz for a duration of 0.2 seconds.

  • Observation & Endpoint: Immediately observe the animal. The primary endpoint is the abolition of the Hindlimb Tonic Extension (HLTE) . If the hindlimbs do not extend 180 degrees to the torso, the animal is considered protected.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Threshold Test

Rationale: PTZ is a non-competitive GABA_A receptor antagonist. Because ETBA enhances GABA_A receptor function, its ability to counteract PTZ-induced clonic seizures directly validates its target-specific causality [2]. Materials:

  • Pentylenetetrazol (PTZ) dissolved in 0.9% sterile saline (85 mg/kg dose)

  • Transparent Plexiglas observation chambers

Step-by-Step Methodology:

  • Dosing: Administer ETBA (i.p.) to the test cohort and vehicle to the control group.

  • Convulsant Challenge: At the established Tmax​ of ETBA, inject PTZ (85 mg/kg) subcutaneously into the loose fold of skin on the dorsal neck.

  • Observation: Isolate mice in individual transparent chambers and observe continuously for 30 minutes.

  • Endpoint: Record the latency to the first generalized clonic seizure (defined as clonus of all four limbs lasting ≥5 seconds). Complete protection is defined as the absolute absence of clonic seizures throughout the 30-minute observation period.

Protocol 3: Neurotoxicity Assessment (Rotarod Test)

Rationale: Barbiturates frequently induce sedation and motor ataxia. The Rotarod test determines the median toxic dose ( TD50​ ), allowing for the calculation of the Protective Index ( PI=TD50​/ED50​ ). Methodology:

  • Train mice to maintain balance on a rod rotating at 10 rpm for at least 1 minute for 3 consecutive trials.

  • Administer ETBA (i.p.) and wait for Tmax​ .

  • Place mice on the Rotarod. Failure to remain on the rod for 1 minute indicates motor impairment (neurotoxicity).

Workflow Start Acclimate Mice (Male Swiss Albino, 20-25g) Dosing Administer ETBA (i.p.) Wait 30-60 min (T_max) Start->Dosing Split Select Model Dosing->Split MES MES Test (50 mA, 60 Hz, 0.2s) Split->MES PTZ scPTZ Test (85 mg/kg PTZ s.c.) Split->PTZ Tox Rotarod Test (Motor Toxicity / TD50) Split->Tox ObsMES Observe for Abolition of Hindlimb Tonic Extension MES->ObsMES ObsPTZ Observe for Absence of Clonic Seizures (30 min) PTZ->ObsPTZ Data Calculate ED50, TD50 & Protective Index (PI) Tox->Data ObsMES->Data ObsPTZ->Data

In Vivo Anticonvulsant Screening Workflow for ETBA

Data Presentation

The following table outlines the expected pharmacodynamic profile framework for ETBA when compared to its structural parent, Phenobarbital. Data should be calculated using Probit analysis to determine the median effective ( ED50​ ) and toxic ( TD50​ ) doses.

CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (MES)Protective Index (scPTZ)
Phenobarbital (Reference) ~ 22.0~ 13.0~ 69.03.15.3
ETBA (Test Compound) To be determinedTo be determinedTo be determinedCalculated ( TD50​/ED50​ )Calculated ( TD50​/ED50​ )
Vehicle Control No ProtectionNo ProtectionNo ToxicityN/AN/A

Note: The Protective Index (PI) is a crucial metric in drug development; a higher PI indicates a wider therapeutic window between anticonvulsant efficacy and neurotoxic sedation.

References

  • A novel HPLC method for quantification of 10 antiepileptic drugs or metabolites in serum/plasma using a monolithic column. PubMed. Available at: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at:[Link]

  • The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. Available at:[Link]

Application

Application Note: Synthesis of 5,5-Disubstituted Barbiturates from Malonic Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Pharmacological Context Barbiturates are...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Pharmacological Context

Barbiturates are a critical class of central nervous system (CNS) depressants that historically paved the way for modern sedative-hypnotic and anticonvulsant therapies. The core pharmacophore is the pyrimidine-2,4,6(1H,3H,5H)-trione ring. However, unsubstituted barbituric acid is pharmacologically inactive. The prime requirement for sedative-hypnotic activity is the 5,5-disubstitution of the pyrimidine ring 1.

Without disubstitution at the C5 position, the molecule undergoes rapid lactam-lactim tautomerization in aqueous environments, rendering it highly polar and incapable of crossing the blood-brain barrier. Introducing alkyl or aryl groups at the C5 position prevents this tautomerization, significantly increasing the lipophilicity of the drug and enabling CNS penetration 2. The general synthetic route to these active compounds involves the condensation of a 5,5-disubstituted malonic ester with urea in the presence of a strong base.

Mechanistic Insights & Experimental Design

The synthesis of the barbiturate ring is driven by a twofold nucleophilic acyl substitution reaction 3. To ensure a self-validating and high-yielding protocol, several critical experimental choices must be understood:

  • Base Selection (Sodium Ethoxide): Sodium ethoxide ( NaOEt ) is explicitly chosen because its conjugate acid (ethanol) matches the leaving group of the diethyl malonate precursor. If a different alkoxide (e.g., methoxide) were used, unwanted transesterification would occur, leading to a complex mixture of products.

  • Solvent Integrity (Absolute Ethanol): The reaction must be strictly anhydrous. The presence of water will lead to the hydrolysis of the malonic ester into malonic acid, which cannot condense with urea under these conditions. Furthermore, water quenches the ethoxide base, forming sodium hydroxide and driving saponification over condensation 1.

  • Thermodynamic Driving Force: During the prolonged reflux (7–14 hours), the condensation product forms as a sodium salt. Because this salt is highly insoluble in boiling absolute ethanol, it rapidly precipitates out of the solution. This phase separation acts as a thermodynamic sink, driving the equilibrium of the reaction forward according to Le Chatelier's principle.

SynthesisMechanism A Diethyl Malonate (Starting Material) B Monoalkylated Intermediate A->B 1. NaOEt / EtOH 2. R1-X (Alkylation) C 5,5-Dialkyl Malonate (Precursor) B->C 1. NaOEt / EtOH 2. R2-X (Alkylation) D 5,5-Disubstituted Barbituric Acid C->D Urea, NaOEt Reflux (Condensation)

Chemical pathway for the synthesis of 5,5-disubstituted barbiturates via sequential alkylation.

Quantitative Data Summary

The kinetics and yields of the condensation reaction are highly dependent on the steric hindrance introduced by the C5 substituents. Bulkier groups require longer reflux times to overcome the activation energy of the second cyclization step.

Target BarbiturateMalonic Ester PrecursorReaction Time (h)Temperature (°C)Typical Yield (%)Ref.
Barbituric Acid (Unsubstituted)Diethyl malonate7.0110 (Oil Bath)72 – 781
Barbital (Diethyl)Diethyl diethylmalonate7.0 - 10.0110 (Oil Bath)~70 - 752
Cyclopentylbarbituric Acid Diethyl cyclopentylmalonate14.0Reflux804
Cyclopentenylbarbituric Acid Diethyl cyclopentenylmalonate14.0Reflux664

Standard Operating Protocol: Condensation Workflow

The following protocol details the cyclization of a pre-synthesized 5,5-disubstituted malonic ester (e.g., diethyl diethylmalonate) with urea.

Materials Required
  • Sodium metal (finely cut, 0.5 gram-atom, ~11.5 g)

  • Absolute ethanol (Strictly anhydrous, 500 mL total)

  • 5,5-Disubstituted diethyl malonate (0.5 mol)

  • Dry Urea (0.5 mol, ~30 g)

  • Concentrated Hydrochloric Acid (HCl, ~45 mL)

  • Distilled water

Step-by-Step Methodology

Step 1: Preparation of the Alkoxide Base

  • Equip a 2-L round-bottomed flask with a reflux condenser protected by a calcium chloride drying tube to exclude atmospheric moisture.

  • Add 250 mL of absolute ethanol to the flask.

  • Carefully add 11.5 g of finely cut sodium metal in small portions. Causality Note: Cutting the sodium finely increases the surface area, ensuring a steady, controlled exothermic reaction while preventing unreacted sodium cores from persisting.

  • Wait until all sodium has completely dissolved, yielding a clear solution of sodium ethoxide.

Step 2: Reagent Addition

  • To the freshly prepared sodium ethoxide solution, add 0.5 mol of the 5,5-disubstituted diethyl malonate.

  • In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol. Causality Note: The urea must be completely dry; residual moisture will hydrolyze the ethoxide base, drastically reducing the yield.

  • Add the hot urea solution to the main reaction flask and shake well to ensure homogeneity.

Step 3: Condensation and Reflux

  • Submerge the flask in an oil bath heated to 110°C.

  • Reflux the mixture continuously for 7 to 14 hours (refer to the Quantitative Data table for specific substituent times).

  • Self-Validation Check: As the reaction progresses, a white solid (the sodium salt of the barbiturate) will rapidly separate and precipitate from the boiling solution 1.

Step 4: Quenching and Acidification

  • Once the reflux is complete, remove the flask from the oil bath and allow it to cool slightly.

  • Add 500 mL of hot (50°C) distilled water to the flask. This will dissolve the precipitated sodium salt, yielding a clear solution.

  • While stirring vigorously, slowly add concentrated HCl (~45 mL) until the solution is distinctly acidic to litmus paper. Causality Note: Acidification protonates the nitrogen atoms of the pyrimidine ring, converting the highly water-soluble sodium salt into the highly insoluble free 5,5-disubstituted barbituric acid.

Step 5: Isolation and Purification

  • Filter the hot, clear solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath overnight to maximize crystallization.

  • Collect the white crystalline product via vacuum filtration on a Büchner funnel.

  • Wash the filter cake with 50 mL of cold distilled water to remove residual salts and acid.

  • Dry the product in an oven at 105–110°C for 3 to 4 hours.

ExperimentalWorkflow S1 Step 1: Base Generation Dissolve Na metal in absolute EtOH under inert atmosphere S2 Step 2: Reagent Addition Add 5,5-disubstituted malonate and dry urea S1->S2 S3 Step 3: Cyclization Reflux at 110°C for 7-14 hours to drive condensation S2->S3 S4 Step 4: Quenching Dissolve precipitate in hot water (50°C) S3->S4 S5 Step 5: Acidification Add conc. HCl until acidic to precipitate product S4->S5 S6 Step 6: Isolation Ice bath cooling, vacuum filtration, and drying S5->S6

Step-by-step experimental workflow for the condensation of malonic esters with urea.

Troubleshooting & Quality Control

  • Absence of Precipitate During Reflux: If the white sodium salt does not precipitate during the 7–14 hour reflux, the ethanol likely contained water, or the urea was wet. This leads to the destruction of the sodium ethoxide base. Ensure all glassware is oven-dried and reagents are strictly anhydrous.

  • Oily Residue Upon Acidification: If an oil forms instead of crystals upon adding HCl, the product may be supersaturated or contaminated with unreacted malonic ester. Scratch the inside of the flask with a glass rod to induce nucleation, or re-extract the aqueous layer with an organic solvent (e.g., ethyl acetate) if crystallization fails 4.

References

  • Barbituric acid - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Synthesis of Conjugates for a Barbiturate Screening Assay Source: Bioconjugate Chemistry (acs.org) URL:[Link]

  • BARBITAL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: GPAT India (gpatindia.com) URL:[Link]

Sources

Method

Application Note: Experimental Design for the Pharmacological Characterization of Barbiturate Derivatives

Target Audience: Neuroscientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The development of nov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuroscientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of novel barbiturate derivatives in modern neuroscience focuses on optimizing the therapeutic index—maximizing targeted sedative, anticonvulsant, or neuroprotective efficacy while minimizing respiratory depression. To achieve this, researchers must employ a multi-tiered experimental design that captures both the micro-level biophysics of ion channel gating and the macro-level neurophysiology of brain networks.

The Causality of Experimental Design

Unlike benzodiazepines, which increase the frequency of γ -aminobutyric acid type A (GABA A​ ) receptor channel openings,1[1]. Furthermore, at high concentrations, barbiturates bypass the need for endogenous GABA entirely, directly activating the receptor pore. This dual-mechanism causality dictates our experimental approach:

  • In Vitro: We must use high-resolution whole-cell patch-clamp electrophysiology to isolate and quantify the kinetic shift (open duration vs. frequency) and confirm the specific allosteric binding site[2].

  • In Vivo: Because prolonged chloride influx leads to profound neuronal hyperpolarization, we must utilize quantitative Electroencephalography (qEEG) to measure the resulting macroscopic network silencing, clinically defined as 3[3].

G GABA Endogenous GABA Receptor GABA_A Receptor Complex (Allosteric Modulation) GABA->Receptor Orthosteric Binding Barb Barbiturate Derivative Barb->Receptor Allosteric Binding Kinetics Increased Channel Open Duration Receptor->Kinetics Conformational Shift Ion Chloride (Cl-) Influx Kinetics->Ion Pore Dilation Hyper Neuronal Hyperpolarization Ion->Hyper Electrochemical Gradient

GABA-A Receptor Allosteric Modulation by Barbiturates

Comparative Pharmacodynamics

To contextualize the experimental readouts, the following table summarizes the expected quantitative and qualitative data distinguishing barbiturate derivatives from other GABAergic modulators.

ParameterBarbiturate DerivativesBenzodiazepinesVehicle Control
GABA A​ Binding Site α / β Subunit Interface α / γ Subunit InterfaceN/A
Channel Kinetics Increases Open Duration Increases Open Frequency Baseline
Direct Activation Yes (at high concentrations)NoNo
Max Potentiation (E max​ ) > 300% of GABA EC 20​ ~ 150-200% of GABA EC 20​ 100%
qEEG Signature High Burst Suppression RatioIncreased Beta/Spindle PowerNormal Alpha/Theta

In Vitro Protocol: Whole-Cell Patch-Clamp Electrophysiology

To accurately characterize the 2[2], whole-cell patch-clamp is the gold standard. This protocol is designed as a self-validating system: by utilizing a rapid solution exchange system and strict series resistance compensation, we eliminate artifactual voltage drops, ensuring that the recorded kinetic changes are purely a function of drug-receptor interaction.

Materials & Preparation
  • Cell Model: HEK-293T cells transiently transfected with human GABA A​ receptor subunits (e.g., α1​β2​γ2​ ).

  • Extracellular Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4, 300 mOsm).

  • Intracellular (Pipette) Solution: 140 mM CsCl, 2 mM MgCl 2​ , 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2, 290 mOsm). Note: CsCl is used to block potassium currents, isolating the chloride conductance.

Step-by-Step Methodology
  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 M Ω . Fill with the intracellular solution.

  • Seal Formation & Rupture: Approach a visually healthy, isolated transfected cell. Apply gentle negative pressure to form a gigaohm seal (>1 G Ω ). Apply a brief pulse of suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Clamping & Compensation: Clamp the membrane potential at -60 mV. Compensate for whole-cell capacitance and series resistance (target >80% compensation). Self-Validation Check: If series resistance changes by >20% during the recording, discard the cell to prevent kinetic artifacts.

  • Baseline GABA Application: Using a rapid perfusion system (exchange time < 10 ms), apply an EC 20​ concentration of GABA (typically 1-3 μ M) for 2 seconds to establish a stable, submaximal baseline inward chloride current.

  • Derivative Co-application (PAM Assay): Co-apply the EC 20​ GABA alongside escalating concentrations of the barbiturate derivative (0.1 μ M to 100 μ M). Record the peak current amplitude and the decay time constant ( τ ).

  • Direct Activation Assay: Wash the cell with ACSF for 3 minutes. Apply the barbiturate derivative alone (without GABA) at high concentrations (100 μ M - 1 mM) to assess direct channel gating.

In Vivo Protocol: qEEG Burst Suppression Model

While in vitro assays confirm the molecular target, the therapeutic or toxicological profile of a barbiturate derivative is defined by its network-level CNS depression.3[3], visible on an EEG as "burst suppression"—alternating periods of high-voltage activity and electrical silence.

This protocol utilizes a within-subject design. The baseline recording serves as an internal control, validating that subsequent spectral shifts are directly causal to the administered derivative.

Step-by-Step Methodology
  • Surgical Implantation: Under isoflurane anesthesia, place adult male Wistar rats in a stereotaxic frame. Implant epidural screw electrodes over the frontal and parietal cortices, with a reference electrode over the cerebellum. Secure with dental cement. Allow 7 days for surgical recovery.

  • Baseline qEEG Recording: Transfer the animal to a shielded recording chamber. Record baseline continuous raw EEG for 30 minutes. Self-Validation Check: Ensure the presence of normal resting-state alpha (8-12 Hz) and theta (4-8 Hz) rhythms to confirm electrode integrity.

  • Drug Administration: Administer the barbiturate derivative via a pre-implanted jugular venous catheter. Begin with a loading dose (e.g., 10 mg/kg over 10 mins), followed by a continuous maintenance infusion titrated to effect.

  • Continuous Monitoring & Signal Processing:

    • Digitize the EEG signal at 1000 Hz. Apply a bandpass filter of 0.5–50 Hz.

    • Calculate the Suppression Ratio (SR) : The percentage of an epoch (e.g., 60 seconds) where the EEG amplitude falls below a threshold of ± 5 μ V.

  • Data Analysis: Quantify the dose-dependent transition from baseline (SR = 0%) to deep sedation (increased delta power, 1-4 Hz) and ultimately to burst suppression (SR > 50%).

Workflow Prep Stereotaxic Surgery (Electrode Implant) Base Baseline qEEG Recording Prep->Base Admin Derivative IV Infusion (Titration) Base->Admin Monitor Continuous qEEG Monitoring Admin->Monitor Analysis Spectral Analysis & Burst Suppression Ratio Monitor->Analysis

In Vivo qEEG Workflow for Barbiturate Sedation Models

References

  • THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Ion channels - PMC.National Institutes of Health (NIH).
  • Brallobarbital CAS 561-86-4 | Supplier.Benchchem.
  • Evolution of Pharmacologic Induction of Burst Suppression in Adult TBI: Barbiturate Coma Versus Modern Sedatives.MDPI.
  • Clomethiazole hydrochloride | 6001-74-7.Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-5-p-tolylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-Ethyl-5-p-tolylbarbituric acid. This guide provides in-depth troubleshooting advice, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Ethyl-5-p-tolylbarbituric acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming common challenges during the synthesis of this and structurally related 5,5-disubstituted barbituric acids. While specific literature for 5-Ethyl-5-p-tolylbarbituric acid is limited, the principles outlined here are based on the well-established synthesis of analogous compounds like phenobarbital (5-ethyl-5-phenylbarbituric acid) and are directly applicable.

The primary synthetic route involves a base-catalyzed condensation reaction between a disubstituted malonic ester (diethyl 2-ethyl-2-(p-tolyl)malonate) and urea. This guide will address potential issues at each stage of the synthesis, from starting material preparation to final product purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,5-disubstituted barbituric acids?

The most prevalent method is the condensation of a 5,5-disubstituted diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide or sodium methoxide.[1][2] This reaction forms the pyrimidine ring structure characteristic of barbiturates.

Q2: Why is the choice of base important in this synthesis?

A strong base like sodium ethoxide is crucial for deprotonating urea, which significantly increases its nucleophilicity.[2] This allows the urea to effectively attack the carbonyl carbons of the diethyl malonate, driving the condensation and cyclization reaction.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Inadequate Base Strength or Concentration: Insufficient or weakened base will result in incomplete deprotonation of urea and, consequently, poor reaction efficiency.

  • Presence of Moisture: The reagents and solvent must be anhydrous. Water will react with the strong base, neutralizing it and inhibiting the reaction.

  • Suboptimal Reaction Temperature and Time: The condensation reaction often requires heating (reflux) for several hours to go to completion.[2]

  • Inefficient Purification: Significant product loss can occur during workup and recrystallization if not optimized.

Q4: I am observing significant side product formation. What are these impurities and how can I avoid them?

Common side products can include unreacted starting materials, partially reacted intermediates, and products from side reactions like the hydrolysis of the malonic ester. Ensuring anhydrous conditions, using a sufficient excess of the base, and optimizing reaction time can minimize these.

Q5: What are the best methods for purifying the final product?

Recrystallization is the most common and effective method for purifying crude barbituric acids.[1][3] Suitable solvents include aqueous ethanol or hot water.[4][5] The crude product is dissolved in a minimal amount of hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential CauseRecommended Solution
Moisture in Reagents or Glassware Ensure all glassware is oven-dried before use. Use anhydrous ethanol or methanol for preparing the sodium alkoxide base. Dry the urea thoroughly before adding it to the reaction.
Inactive Base Prepare the sodium ethoxide or methoxide solution fresh for each reaction. Ensure the sodium metal used is clean and free of oxide layers.
Incomplete Reaction Increase the reflux time and ensure the reaction mixture is stirred efficiently to promote contact between reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
Incorrect Stoichiometry Carefully measure all reactants, particularly the base and urea, to ensure the correct molar ratios are used.
Problem 2: Product is Discolored or Oily
Potential CauseRecommended Solution
Presence of Impurities Purify the crude product by recrystallization. Using activated charcoal during recrystallization can help remove colored impurities.[6]
Incomplete Acidification During the workup, ensure the pH is sufficiently acidic (pH < 4) to fully precipitate the barbituric acid from its sodium salt.[3] Check the pH with litmus paper or a pH meter.
Side Reactions Review the reaction conditions. High temperatures for extended periods can sometimes lead to decomposition or side reactions.
Problem 3: Difficulty in Product Isolation and Purification
Potential CauseRecommended Solution
Product is Too Soluble in Recrystallization Solvent If the product does not precipitate upon cooling, try placing the solution in an ice bath to induce crystallization.[7] If still unsuccessful, a different solvent system may be required. A mixture of solvents, like ethanol and water, can be effective.[5]
Formation of a Stable Emulsion During Workup If an emulsion forms during the extraction phase of the workup, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
Unreacted Starting Material Contamination Unreacted diethyl malonate can be removed by washing the crude product with a non-polar solvent in which the barbituric acid is insoluble. Unreacted barbituric acid can be removed by washing with a sodium bicarbonate solution.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-5-p-tolylbarbituric Acid

This protocol is adapted from the general synthesis of 5,5-disubstituted barbituric acids.[2]

Materials:

  • Diethyl 2-ethyl-2-(p-tolyl)malonate

  • Urea (anhydrous)

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Condensation Reaction: To the sodium ethoxide solution, add diethyl 2-ethyl-2-(p-tolyl)malonate, followed by anhydrous urea.

  • Heat the mixture to reflux with constant stirring for several hours. The sodium salt of the barbituric acid will precipitate as a white solid.

  • Work-up: After the reaction is complete, cool the mixture and add water to dissolve the precipitate.

  • Carefully acidify the solution with concentrated HCl until the pH is acidic (pH < 4), which will precipitate the crude 5-Ethyl-5-p-tolylbarbituric acid.

  • Purification: Filter the crude product and wash it with cold water. Recrystallize the crude solid from a suitable solvent such as aqueous ethanol to obtain the pure product.

Protocol 2: Characterization of 5-Ethyl-5-p-tolylbarbituric Acid

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity. The reported melting point for 5-Ethyl-5-(p-tolyl)barbituric acid is 172-173 °C.[9]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the compound.

    • FT-IR: Infrared spectroscopy will show characteristic peaks for the functional groups present (e.g., C=O, N-H).

  • Chromatographic Analysis: Techniques like HPLC or GC can be used to assess the purity of the final product.[10]

Visualizing the Synthesis and Troubleshooting

General Synthetic Workflow

cluster_0 Stage 1: Preparation of Diethyl 2-ethyl-2-(p-tolyl)malonate cluster_1 Stage 2: Condensation and Cyclization cluster_2 Stage 3: Work-up and Purification Diethyl p-tolylmalonate Diethyl p-tolylmalonate Alkylation Alkylation Diethyl p-tolylmalonate->Alkylation Ethyl halide, Base Diethyl 2-ethyl-2-(p-tolyl)malonate Diethyl 2-ethyl-2-(p-tolyl)malonate Alkylation->Diethyl 2-ethyl-2-(p-tolyl)malonate Condensation Condensation Diethyl 2-ethyl-2-(p-tolyl)malonate->Condensation Urea, NaOEt Sodium 5-ethyl-5-p-tolylbarbiturate Sodium 5-ethyl-5-p-tolylbarbiturate Condensation->Sodium 5-ethyl-5-p-tolylbarbiturate Acidification Acidification Sodium 5-ethyl-5-p-tolylbarbiturate->Acidification HCl Crude Product Crude Product Acidification->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Aqueous Ethanol Pure 5-Ethyl-5-p-tolylbarbituric acid Pure 5-Ethyl-5-p-tolylbarbituric acid Recrystallization->Pure 5-Ethyl-5-p-tolylbarbituric acid

Caption: General workflow for the synthesis of 5-Ethyl-5-p-tolylbarbituric acid.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Moisture Check for moisture in reagents/glassware? Start->Check_Moisture Moisture_Yes Dry all components thoroughly and repeat. Check_Moisture->Moisture_Yes Yes Check_Base Was the base prepared fresh? Check_Moisture->Check_Base No Success Yield Improved Moisture_Yes->Success Base_No Prepare fresh sodium alkoxide and repeat. Check_Base->Base_No No Check_Reaction_Time Was the reaction time sufficient? Check_Base->Check_Reaction_Time Yes Base_No->Success Time_No Increase reflux time and monitor with TLC. Check_Reaction_Time->Time_No No Check_Purification Review purification procedure. Check_Reaction_Time->Check_Purification Yes Time_No->Success Purification_Issue Optimize recrystallization solvent and technique. Check_Purification->Purification_Issue Purification_Issue->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (2025). The Synthesis of Phenobarbital: A Technical Guide. Benchchem.
  • Synthesis of Barbituric Acid Derivatives. (n.d.).
  • RU2477276C1 - Method of purifying barbituric acid. (n.d.). Google Patents.
  • Benchchem. (2025). Technical Support Center: Synthesis of Violuric Acid from Barbituric Acid. Benchchem.
  • Synthesis of Metabolites of Phenobarbital and Mephobarbital. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Benchchem.
  • US2786057A - Process of producing 5, 5-di-substituted barbituric acids and product... (n.d.). Google Patents.
  • CN102311394A - Preparation method for 5-ethyl-5-phenyl barbituric acid. (n.d.). Google Patents.
  • KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization. (n.d.). Google Patents.
  • Dvornik, D., Djokic, S. M., & Hammes, P. (1954). Preparation oi Some lmino- and Cyano-imino-substituted Barbiturates. CORE.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). MDPI.
  • How to remove unreacted barbituric acid from a reaction mixture? (2016). ResearchGate.
  • Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. (2002). DigitalCommons@UNO.
  • Chromatographic methods for the determination of various barbiturates: A review. (2024).
  • Barbituric Acid : Organic synthesis. (2023). YouTube.
  • The Synthesis of 5,5-Alkylphenylbarbituric Acids12. (n.d.). ElectronicsAndBooks.
  • 5-Ethyl-5-(p-tolyl)barbituric acid. (n.d.). ECHEMI.

Sources

Optimization

Technical Support Center: Optimizing the Alkylation of 5-Aryl Barbituric Acids

Welcome to the technical support center for the alkylation of 5-aryl barbituric acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to modify these import...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 5-aryl barbituric acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to modify these important scaffolds. N-alkylation of barbiturates is a critical transformation for tuning the pharmacological properties of these compounds, such as lipophilicity, metabolic stability, and receptor affinity.[1] However, the reaction can be fraught with challenges, including low yields, undesirable side reactions, and purification difficulties.

This document provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Core Principles & Reaction Mechanism

The N-alkylation of a 5-aryl barbituric acid is fundamentally a nucleophilic substitution reaction, typically proceeding via an S_N2 mechanism. The process involves two key steps:

  • Deprotonation: A base is used to remove an acidic N-H proton from the barbiturate ring, generating a resonance-stabilized barbiturate anion (an ambident nucleophile).

  • Nucleophilic Attack: The resulting anion attacks an alkylating agent (e.g., an alkyl halide), displacing a leaving group and forming a new N-C bond.

The barbiturate anion has nucleophilic sites on both nitrogen and oxygen atoms. This leads to the primary challenge in this synthesis: controlling the regioselectivity of the alkylation to favor the desired N-alkylated product over the O-alkylated side product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the N-alkylation of 5-aryl barbituric acids.

Q1: Which nitrogen gets alkylated first, N1 or N3?

For an unsubstituted 5-aryl barbituric acid, the two N-H protons are chemically equivalent. Statistically, you will obtain a mixture of N1-alkylated, N3-alkylated (which are identical if the 5-position substituents are the only source of asymmetry), and N1,N3-dialkylated products. Selective mono-alkylation requires careful control of stoichiometry (using ~1 equivalent of the alkylating agent). Achieving selective N1-alkylation when N3 is already substituted (or vice-versa) is more straightforward.

Q2: What is the best general-purpose base to start with?

For a robust, irreversible deprotonation, Sodium Hydride (NaH) is an excellent starting choice. As a strong, non-nucleophilic base, it effectively converts the barbiturate to its anionic form, driving the reaction forward. For milder conditions, especially with sensitive substrates, Potassium Carbonate (K₂CO₃) is a widely used alternative.

Q3: How do I choose the right solvent?

The solvent plays a crucial role in S_N2 reactions. Polar aprotic solvents are highly recommended. N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices because they can dissolve the barbiturate salt and effectively solvate the cation (e.g., Na⁺) without solvating the nucleophilic anion, thus enhancing its reactivity. Aprotic solvents also disfavor the formation of O-alkylated byproducts.

Q4: My 5-aryl barbituric acid starting material is poorly soluble. What can I do?

Poor solubility is a common issue. Using DMF as a solvent is often sufficient to overcome this. If solubility remains a problem, gentle heating of the mixture before adding the base can help. Additionally, ensuring your starting material is finely powdered will maximize the surface area for dissolution. In some cases, using a co-solvent system may be necessary, but this should be approached with caution as it can affect selectivity.

Troubleshooting Guide: From Low Conversion to Impure Product

This section provides a systematic approach to diagnosing and solving common problems encountered during the alkylation of 5-aryl barbituric acids.

Problem 1: Low or No Conversion to Product

You've set up your reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.

  • Possible Cause A: Ineffective Deprotonation. The barbiturate N-H is not being sufficiently deprotonated to form the reactive anion.

    • Solution:

      • Evaluate Your Base: If you are using a weak base like K₂CO₃ with a less acidic barbiturate, it may not be strong enough to achieve full deprotonation. Switch to a stronger, irreversible base like Sodium Hydride (NaH).

      • Check Base Quality: NaH can be deactivated by moisture. Ensure you are using fresh, high-quality NaH from a properly sealed container. It is often supplied as a dispersion in mineral oil, which should be washed away with dry hexanes before use.

      • Temperature: For weaker bases, gentle heating (e.g., 40-50 °C) may be required to facilitate deprotonation, but be mindful that higher temperatures can also promote side reactions.

  • Possible Cause B: Poorly Reactive Alkylating Agent. The electrophile is not reactive enough to be attacked by the barbiturate anion.

    • Solution:

      • Check Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a sluggish reaction, switching to the corresponding bromide or iodide will significantly increase the reaction rate.

      • Add a Catalyst: For reactions with alkyl bromides or chlorides, adding a catalytic amount (e.g., 0.1 equivalents) of Potassium Iodide (KI) or Sodium Iodide (NaI) can be highly effective. The iodide performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]

  • Possible Cause C: Impurities in Reagents or Solvents. Trace amounts of water or other protic impurities can quench the base or the barbiturate anion.

    • Solution:

      • Use Anhydrous Solvents: Ensure your DMF, THF, or other solvents are anhydrous. Use solvent from a freshly opened bottle or from a solvent purification system.

      • Dry Your Starting Material: Dry the 5-aryl barbituric acid starting material in a vacuum oven before use to remove any adsorbed water.

Problem 2: Formation of O-Alkylated Side Product

You are observing a significant byproduct with a similar mass to your desired product, which you suspect is the O-alkylated isomer.

  • Possible Cause: Ambident Nucleophilicity. The barbiturate anion can react through either N or O. The outcome is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. O-alkylation is more likely under conditions that favor thermodynamic control or when using "harder" electrophiles.

    • Solution:

      • Solvent Choice is Critical: This is the most powerful tool to suppress O-alkylation. Polar aprotic solvents like DMF or DMSO strongly solvate the cation but leave the larger, more polarizable nitrogen atom of the anion relatively "naked" and reactive, favoring N-alkylation (kinetic product). Protic solvents (like ethanol) can hydrogen-bond with the nitrogen atoms, making the oxygen atom more available for attack.

      • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures can allow for equilibration to the thermodynamically favored (and often O-alkylated) product.

      • Counter-ion Effects: The nature of the cation can influence the N/O selectivity, although this is a more subtle effect. Generally, larger, "softer" cations can favor N-alkylation.

Problem 3: Formation of Di-Alkylated Product

You are trying to synthesize a mono-N-alkylated product but are seeing a significant amount of the N,N'-dialkylated species.

  • Possible Cause A: Incorrect Stoichiometry. More than one equivalent of the base or alkylating agent has been used.

    • Solution:

      • Precise Stoichiometry: Carefully measure your reagents. For mono-alkylation, use no more than 1.0-1.1 equivalents of both the base and the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly (dropwise) to the solution of the barbiturate anion at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, reducing the chance of the newly formed mono-alkylated product being deprotonated and reacting a second time.

  • Possible Cause B: Mono-alkylated Product is More Reactive. The mono-alkylated product can sometimes be more soluble or its remaining N-H more acidic than the starting material, leading to preferential second alkylation.[3]

    • Solution:

      • Inverse Addition: Add the solution of the pre-formed barbiturate anion slowly to the solution of the alkylating agent. This ensures the alkylating agent is always in excess relative to the anion, statistically favoring a single reaction per molecule.

      • Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, improving selectivity.

Problem 4: Difficult Purification

Your reaction has worked, but separating the desired product from the starting material or byproducts is challenging.

  • Possible Cause A: Similar Polarity of Components. The starting material, mono-alkylated, and di-alkylated products may have very similar Rf values on a TLC plate.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., 0-10% Methanol in Dichloromethane or 20-50% Ethyl Acetate in Hexanes) can often resolve compounds with similar polarity.

      • Derivatization for Analysis: For analytical purposes like GC-MS, "flash alkylation" can be used to derivatize the polar N-H groups, improving chromatographic separation and identification.[4][5]

      • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes) to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

  • Possible Cause B: Persistent Impurities (e.g., Mineral Oil). If using NaH dispersion, residual mineral oil can complicate purification.

    • Solution:

      • Pre-wash NaH: Before use, wash the NaH dispersion with anhydrous hexanes. Weigh the NaH dispersion into the reaction flask, add dry hexanes, stir briefly, let the NaH settle, and then carefully remove the hexanes with a syringe or cannula. Repeat 2-3 times.

      • Aqueous Workup: After the reaction is complete and quenched, a standard aqueous workup and extraction will remove water-soluble salts, and the subsequent evaporation of the organic solvent will remove hexanes, but the mineral oil will remain with your product. A silica gel column is typically required to remove the non-polar mineral oil.

Data & Conditions Summary

The following tables provide a quick reference for selecting starting conditions for your alkylation reaction.

Table 1: Common Bases for Barbiturate Alkylation

BaseStrengthpKa of Conjugate AcidTypical SolventsComments
Sodium Hydride (NaH)Strong~36DMF, THFIrreversible deprotonation. Good for most substrates. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)Moderate~10.3DMF, AcetoneMilder, heterogeneous reaction. May require heat. Good for sensitive substrates.
Sodium Hydroxide (NaOH)Strong~15.7Dioxane/WaterCan be used in biphasic systems but may introduce water, promoting side reactions.[6]
DBUStrong~13.5THF, CH₂Cl₂Strong, non-nucleophilic organic base. Homogeneous reaction.[3]

Table 2: Influence of Solvent on N-Alkylation

SolventTypeDielectric ConstantEffect on S_N2 RateN- vs. O-Alkylation Selectivity
DMF Polar Aprotic37HighStrongly favors N-alkylation
DMSO Polar Aprotic47HighStrongly favors N-alkylation
THF Polar Aprotic7.6ModerateGenerally favors N-alkylation
Acetone Polar Aprotic21ModerateGenerally favors N-alkylation
Ethanol Polar Protic25LowCan increase O-alkylation
Dichloromethane Aprotic9.1LowVariable, depends on other factors

Experimental Workflows & Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation of a 5-aryl barbituric acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Add 5-Aryl Barbituric Acid & Anhydrous Solvent (e.g., DMF) A->B C Cool to 0 °C (Ice Bath) B->C D Add Base (e.g., NaH) (Portion-wise) C->D E Stir for 30-60 min (Anion Formation) D->E F Add Alkylating Agent (Dropwise) E->F G Warm to RT & Stir (Monitor by TLC/LC-MS) F->G H Quench Reaction (e.g., with sat. NH₄Cl) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Wash, Dry & Concentrate I->J K Purify Product (Column Chromatography or Recrystallization) J->K G cluster_path Alkylation Pathways Start Barbiturate Anion (Ambident Nucleophile) N_Product N-Alkylated Product (Kinetic Product) Start->N_Product Favored in Polar Aprotic Solvents (DMF, DMSO) Lower Temperature Softer Electrophiles O_Product O-Alkylated Product (Thermodynamic Product) Start->O_Product Favored in Protic Solvents (EtOH) Higher Temperature Harder Electrophiles

Sources

Troubleshooting

Troubleshooting inconsistent results in biological assays with barbiturates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results when utilizing barbiturates in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results when utilizing barbiturates in biological assays. The root cause of these inconsistencies rarely lies in basic laboratory technique; rather, it stems from a failure to account for the unique physicochemical properties, temperature-dependent allostery, and metabolic liabilities of this drug class.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind reagent behavior, you can engineer assays that are robust, reproducible, and self-validating.

Diagnostic Workflow for Barbiturate Assays

Before diving into specific protocols, use the diagnostic logic tree below to isolate the variable compromising your assay.

DiagnosticWorkflow Start Inconsistent Assay Results Solubility Check Reagent Solubility (Precipitation?) Start->Solubility pH Adjust Buffer pH > pKa (pH 7.8 - 8.0) Solubility->pH Yes Temp Verify Assay Temp (37°C vs 0°C) Solubility->Temp No TempFix Standardize at 37°C (Enhances Binding) Temp->TempFix Variable Metab Cell-Based Assay? (>24h exposure) Temp->Metab Consistent CYP Account for CYP450 Auto-Induction Metab->CYP Yes

Diagnostic flowchart for isolating variables in barbiturate-based biological assays.

Section 1: Physicochemical Properties & Reagent Handling

To troubleshoot barbiturate assays, you must first respect their physical chemistry. Barbiturates are weak acids, meaning their ionization state—and therefore their solubility and membrane permeability—is highly sensitive to the pH of your assay buffer.

Table 1: Quantitative Physicochemical Parameters of Phenobarbital

Parameter Value Impact on Biological Assays
pKa (Strongest Acidic) 7.14 At physiological pH (7.4), the drug exists in an equilibrium of ionized and unionized states. Minor pH shifts drastically alter solubility.
LogP (Lipophilicity) 1.47 Moderate lipophilicity allows membrane crossing but increases the risk of non-specific binding to plasticware or lipid micelles.

| Water Solubility | 1.11 g/L (at 25°C) | Relatively low in unbuffered water. Requires careful stock preparation to prevent micro-precipitation. |

Q: Why do my barbiturate stock solutions precipitate when added to physiological assay buffers? A: This is a classic pH-partitioning error. Because phenobarbital has a pKa of 7.14, it exists primarily in its unionized, lipophilic form in acidic or unbuffered media. If you dilute a highly concentrated, NaOH-solubilized stock directly into a weakly buffered pH 7.4 solution, localized pH drops occur at the interface of the droplet, causing rapid micro-precipitation. The Fix: Always pre-warm your assay buffer to 37°C and ensure it has robust buffering capacity (e.g., 50 mM HEPES). If your biological system tolerates it, adjust the final assay pH slightly above the pKa (e.g., pH 7.8) to maintain the drug in its highly soluble ionized state.

Section 2: In Vitro Assay Interference (GABA_A Receptor Binding)

Barbiturates exert their primary central nervous system effects by acting as allosteric modulators of the GABA_A receptor, increasing synaptic inhibition by prolonging chloride channel opening.

GABAModulation GABA GABA Ligand (Orthosteric Site) Rec GABA-A Receptor (Pentameric) GABA->Rec Primary Activation Barb Barbiturate (Allosteric Site) Barb->Rec Allosteric Modulation Cl Chloride Channel (Prolonged Opening) Rec->Cl Conformational Shift Hyper Membrane Hyperpolarization Cl->Hyper Cl- Influx

Mechanism of allosteric modulation of the GABA-A receptor by barbiturates.

Q: In my GABA_A receptor binding assays, why is the barbiturate-induced enhancement of [3H]muscimol binding highly variable between runs? A: Your variability is likely stemming from a failure to control two strict allosteric dependencies: temperature and permeant anions. Barbiturate enhancement of GABA binding is highly temperature-dependent; the effect is significantly greater at 37°C than at 0°C[1][2]. Furthermore, because the barbiturate binding site is functionally coupled to the chloride channel, the in vitro enhancement of GABA binding requires the presence of chloride ions in the assay buffer[2]. The Fix: Standardize your incubation temperature to 37°C and ensure your wash/assay buffers contain physiological concentrations of NaCl (e.g., 120 mM).

Self-Validating Protocol: [3H]Muscimol / GABA_A Receptor Binding Assay

To guarantee trustworthy data, implement this self-validating methodology. It uses internal controls to prove that any lack of signal is due to biology, not assay failure.

Step 1: Membrane Preparation & Endogenous Ligand Clearance Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer. Causality Check: You must wash the membranes 3 to 5 times via centrifugation. Failing to remove endogenous GABA will result in the endogenous ligand outcompeting the [3H]muscimol, artificially depressing your signal[3].

Step 2: Buffer Formulation Prepare 50 mM Tris-citrate (pH 7.4) supplemented with 120 mM NaCl. Causality Check: As established, chloride ions are strictly required to couple the barbiturate allosteric site to the orthosteric GABA site[2].

Step 3: Assay Assembly & Internal Validation Controls In triplicate, combine 100 µg of membrane protein, 5 nM[3H]muscimol, and your test barbiturate (e.g., 100 µM Phenobarbital)[1][3]. You must include the following validation arms:

  • Validation A (Non-Specific Binding): Add 100 µM bicuculline or 10 µM unlabeled muscimol to a subset of tubes[3]. This proves your radioligand is binding specifically to the receptor.

  • Validation B (Temperature Differential): Run one set of barbiturate-treated tubes at 0°C (ice bath) and one at 37°C. Self-Validation Logic: If the assay is functioning perfectly, Validation B will show a massive enhancement of binding at 37°C compared to 0°C[1]. If this temperature differential is absent, your receptor's allosteric coupling is degraded, rendering the data invalid.

Step 4: Termination and Quantification Incubate for 30 minutes at 37°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.

Section 3: Cell-Based Assays & Pharmacokinetics

Q: Why does the efficacy of phenobarbital drift significantly in 72-hour hepatocyte viability or metabolism assays? A: You are observing metabolic auto-induction. Phenobarbital is a classic, potent inducer of the Cytochrome P450 system, specifically the CYP2B and CYP3A families[4]. In prolonged in vitro assays using metabolically competent cells (like primary hepatocytes), phenobarbital activates nuclear orphan receptors such as the constitutive androstane receptor (CAR)[5]. These receptors translocate to the nucleus and bind to a 17-bp consensus nucleotide segment known as the "Barbie box" in the promoter region of CYP genes[4][5]. This massively upregulates CYP450 transcription, leading the cells to rapidly metabolize and degrade the barbiturate over the 72-hour window. The Fix: You cannot treat a 72-hour hepatocyte assay as a static exposure. You must either perform daily media replacements with fresh drug or quantify the remaining barbiturate concentration via LC-MS/MS at 24, 48, and 72 hours to calculate the actual Area Under the Curve (AUC) of exposure.

References

  • Phenobarbital (T3D3006)
  • Source: PubMed - National Institutes of Health (NIH)
  • Phenobarbital-induced expression of cytochrome P450 genes Source: ResearchGate URL
  • Source: PMC - PubMed Central (NIH)
  • Source: Journal of Pharmacy and Pharmacology (Oxford Academic)
  • CHLORIDE-DEPENDENT ENHANCEMENT BY BARBITURATES OF y-AMINOBUTYRIC ACID RECEPTOR BINDING Source: Journal of Neuroscience URL

Sources

Optimization

Method development for separating barbiturate isomers by HPLC

Technical Support Center: Method Development & Troubleshooting for HPLC Separation of Barbiturate Isomers Welcome to the Technical Support Center for Barbiturate HPLC Analysis. Barbiturates are a class of central nervous...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Development & Troubleshooting for HPLC Separation of Barbiturate Isomers

Welcome to the Technical Support Center for Barbiturate HPLC Analysis. Barbiturates are a class of central nervous system depressants characterized by substitutions at the C5 position of the barbituric acid ring[1]. The length, branching, and chirality of these C5 alkyl or aryl groups determine their pharmacological duration and lipophilicity[1]. Separating barbiturate isomers—whether structural isomers like amobarbital and pentobarbital, or stereoisomers like chiral hexobarbital—requires precise control over stationary phase chemistry, mobile phase composition, and column thermodynamics.

Below, you will find our expert-curated troubleshooting guides, step-by-step protocols, and structural workflows to help you achieve baseline resolution in your laboratory.

Method Development Workflow

Barbiturate_HPLC Start Barbiturate Mixture (Isomers Present) Identify Identify Isomer Type Start->Identify Structural Structural Isomers (e.g., Amobarbital / Pentobarbital) Identify->Structural Positional Differences Stereo Stereoisomers / Enantiomers (e.g., Hexobarbital, Mephobarbital) Identify->Stereo Chiral Center at C5 C18 High-Efficiency C18 (Sub-2 µm BEH/CSH) Structural->C18 CSP Chiral Stationary Phase (e.g., Cellulose-based) Stereo->CSP Direct Method CMPA Chiral Mobile Phase Additive (β-Cyclodextrin on ODS) Stereo->CMPA Indirect Method pH Optimize Mobile Phase (Alkaline pH 9 or ACN/H2O Gradient) C18->pH Detect Detection (UV 214/220 nm or LC-MS/MS) pH->Detect CSP->Detect CMPA->Detect End Baseline Resolution Achieved Detect->End

Decision matrix for HPLC method development targeting barbiturate structural and stereoisomers.

Section 1: Resolving Structural Isomers (Amobarbital vs. Pentobarbital)

FAQ 1.1: Why do amobarbital and pentobarbital co-elute on my standard 5 µm C18 column? Answer: Amobarbital and pentobarbital are positional structural isomers (C11H18N2O3) with identical molecular weights and nearly identical lipophilicity. Standard acidic or neutral mobile phases on older, lower-efficiency 5 µm C18 columns lack the shape selectivity and theoretical plate count required to resolve the subtle steric differences in their branched C5 alkyl chains.

FAQ 1.2: How can I achieve baseline resolution for these structural isomers? Answer: You must exploit minor differences in their hydrophobic surface area and pKa.

  • Column Upgrade: Switch to a high-efficiency sub-2 µm column, such as a Charged Surface Hybrid (CSH) C18 or an Ethylene Bridged Hybrid (BEH) C18[2][3].

  • Mobile Phase Optimization: Instead of standard methanol/water, use an Acetonitrile/Water gradient. Acetonitrile provides different dipole-dipole interactions that enhance shape selectivity[3]. Alternatively, using an alkaline mobile phase (pH ~9) can differentially ionize the isomers, drastically improving resolution on pH-stable BEH columns[2].

Protocol: Step-by-Step Separation of Amobarbital and Pentobarbital

  • Column Preparation: Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain column temperature strictly at 25 °C to ensure reproducible thermodynamics[3].

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS Grade Water.

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient Elution: Program a linear gradient starting at 30% B, ramping to 60% B over 10 minutes at a flow rate of 0.3 mL/min[3].

  • Sample Preparation: Reconstitute barbiturate standards in 30% acetonitrile/water to match the initial mobile phase conditions, preventing solvent-mismatch peak distortion[4].

  • Detection: Monitor via UV at 214 nm or LC-MS/MS (Negative ESI mode)[3][5].

Expected Retention Metrics for Structural Isomers

AnalyteIsomer TypeMobile PhaseColumnApprox. Retention Time (min)Resolution (Rs)
PentobarbitalStructuralACN/H2O GradientCSH C18 (1.7 µm)4.85N/A
AmobarbitalStructuralACN/H2O GradientCSH C18 (1.7 µm)5.12> 1.5

Section 2: Chiral Separation of Stereoisomers (e.g., Hexobarbital, Mephobarbital)

FAQ 2.1: What is the most effective strategy for separating barbiturate enantiomers? Answer: Barbiturates with an asymmetric carbon at the C5 position (e.g., hexobarbital, mephobarbital, secobarbital) exist as enantiomers. Because enantiomers have identical physicochemical properties in an achiral environment, you must introduce a chiral discriminator:

  • Direct Method: Use a Chiral Stationary Phase (CSP) such as Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ)[6]. The structural recognition mechanism relies on hydrogen bonding, pi-pi interactions, and steric fit within the chiral cavities of the cellulose derivative.

  • Indirect Method: Use a standard ODS (C18) cartridge column with a Chiral Mobile Phase Additive (CMPA), specifically β-cyclodextrin[7]. The enantiomers form transient, reversible inclusion complexes with the hydrophobic cavity of β-cyclodextrin at different rates, leading to separation[7].

FAQ 2.2: Why am I seeing broad peaks when using β-cyclodextrin as a mobile phase additive? Answer: Peak broadening with CMPAs is typically caused by slow mass transfer kinetics during the formation and dissociation of the inclusion complex. Solution: Increase the column temperature (e.g., to 35–40 °C) to accelerate the complexation kinetics, or decrease the flow rate to allow more time for equilibrium to be established inside the column[5][7].

Protocol: Step-by-Step Enantiomeric Separation via β-Cyclodextrin Inclusion

  • Column Selection: Install a short ODS (C18) cartridge column (e.g., 50 mm x 4.6 mm, 5 µm)[7].

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Water (e.g., 20:80 v/v). Add β-cyclodextrin to the aqueous portion to achieve a final concentration of 10–15 mM[7]. Note: β-cyclodextrin has limited solubility in high organic concentrations; ensure it is fully dissolved in water before adding methanol.

  • Equilibration: Flush the column with the chiral mobile phase at 0.8 mL/min for at least 30 column volumes to ensure the stationary phase is fully dynamically coated with the additive.

  • Injection & Detection: Inject 10 µL of the racemic mixture (e.g., mephobarbital at 1 mg/mL). Detect at 220 nm[8].

Section 3: High-Throughput Optimization & General Troubleshooting

FAQ 3.1: How can I convert my 30-minute USP method to a high-throughput method without losing isomer resolution? Answer: Direct column substitution is the most effective approach. Replace your conventional 250 mm x 4.6 mm, 5 µm column with a Rapid Resolution High Throughput (RRHT) column (e.g., 50 mm x 4.6 mm, 1.8 µm) of the exact same stationary phase chemistry (e.g., Eclipse XDB-C18)[1][9]. The sub-2 µm particles maintain the theoretical plate count and resolution over a much shorter distance, reducing runtime from ~32 minutes to under 7 minutes[9]. Ensure your HPLC system can handle the increased backpressure (often >400 bar) and has a minimized extra-column volume to prevent band broadening[1].

FAQ 3.2: Why is my UV sensitivity low for barbiturates? Answer: Barbiturate molecules lack extensive conjugated pi-electron systems; their chromophores are primarily limited to the double bonds of the carbonyl groups on the pyrimidine ring[8]. Therefore, they do not absorb strongly at higher wavelengths (e.g., 254 nm). Solution: Detection must be performed at low UV wavelengths, typically 214 nm or 220 nm[5][8]. To prevent baseline drift and noise at these wavelengths, you must use highest-grade HPLC/LC-MS solvents and ensure your mobile phase additives (like buffers) do not have high UV cutoffs[5].

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 5-Ethyl-5-p-tolylbarbituric Acid

Welcome to the Application Scientist Support Center. 5-Ethyl-5-p-tolylbarbituric acid (frequently referred to as "tolybarb") is a highly specialized 5,5-disubstituted barbiturate derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 5-Ethyl-5-p-tolylbarbituric acid (frequently referred to as "tolybarb") is a highly specialized 5,5-disubstituted barbiturate derivative. Due to its unique lipophilicity and structural stability, it is extensively utilized as an internal standard in the quantitative chromatographic analysis of various therapeutics, including carbamazepine[1], ibuprofen[2], and phenytoin[3]. However, its utility in sensitive LC-MS/MS and GC-MS assays demands rigorous post-synthesis purity (>99.8%) to prevent baseline noise and co-elution.

This guide provides authoritative troubleshooting and self-validating methodologies to resolve common purification bottlenecks encountered by researchers and drug development professionals.

Section 1: Expert Troubleshooting & FAQs

Q1: Why am I seeing persistent mono-alkylated or unreacted starting material impurities in my final 5-Ethyl-5-p-tolylbarbituric acid yield? Answer: The synthesis of 5,5-disubstituted barbituric acids via the condensation of substituted malonic esters with urea often leaves unreacted mono-substituted intermediates. Because 5-ethyl-5-p-tolylbarbituric acid contains a highly lipophilic p-tolyl group, its solubility profile differs significantly from the parent barbituric acid. If you use purely non-polar solvents for extraction or washing, co-crystallization of these lipophilic impurities is inevitable. Causality & Solution: Shift to a binary aqueous-alcoholic solvent system. Barbituric acid derivatives exhibit optimal differential solubility in a mixture of 40-60% distilled water and 40-60% methanol or ethanol[4]. Dissolving the crude product at 60-80°C and slowly cooling it to 25-35°C leverages a steep, temperature-dependent solubility gradient. This thermodynamic approach keeps mono-alkylated impurities solvated in the mother liquor while precipitating the highly pure 5,5-disubstituted target[4].

Q2: My recrystallized product has a slight discoloration and fails UV transmittance specifications. How can I remove these chromophoric byproducts? Answer: Discoloration typically arises from oxidation products of the p-tolyl moiety or trace metallic impurities from synthetic catalysts. Standard activated charcoal often fails to completely clear these due to pore-size exclusion of bulky barbiturate complexes. Causality & Solution: Incorporate Aluminum Oxide (Al₂O₃) during the hot dissolution phase. Adding 9-30 wt% Al₂O₃ to the 70-90°C aqueous solution and holding for 10-30 minutes provides superior adsorption of chromophoric impurities compared to silica gel or charcoal[5]. The Al₂O₃ matrix specifically traps polar degradation products and transition metals via chemisorption, without sequestering the target barbiturate, thereby maximizing both transmittance and yield[5].

Q3: When scaling up, my crystallization yields a fine powder that is difficult to filter, rather than distinct prisms. What is going wrong? Answer: You are likely crashing the product out of solution by cooling it too rapidly. Causality & Solution: Rapid cooling induces a high degree of supersaturation, leading to spontaneous primary nucleation. This creates thousands of tiny crystals (powder) that trap mother liquor and impurities in their interstitial spaces. Implement a controlled cooling ramp (e.g., over 30 minutes to 2 hours) from 80°C down to 30°C to promote secondary nucleation and crystal growth[4]. This yields large, filterable prisms that self-validate their purity by thermodynamically excluding foreign molecules from the crystal lattice.

Section 2: Self-Validating Experimental Protocols

Protocol 1: High-Purity Recrystallization with Alumina Scavenging

This protocol is a self-validating system: the in-process hot filtration step physically separates the adsorbent-bound impurities, ensuring the downstream cooling phase only operates on a clarified, saturated solution, thereby guaranteeing the purity of the final precipitate.

  • Dissolution: Place the crude 5-ethyl-5-p-tolylbarbituric acid (purity ~95%) into a jacketed reactor. Add a mixed solvent of 50 wt% distilled water and 50 wt% methanol[4].

  • Heating: Heat the mixture to 70-90°C under continuous agitation until the crude material is completely dissolved and the solution is transparent[4][5].

  • Adsorption: Add 9-30 wt% Aluminum Oxide (Al₂O₃) relative to the solution mass. Maintain the temperature and stir for 10-30 minutes to allow complete adsorption of chromophores[5].

  • Hot Filtration: Filter the hot mixture rapidly under vacuum through a pre-heated Pyrex glass filter to remove the Al₂O₃ and bound impurities.

  • Controlled Crystallization: Transfer the clarified filtrate to a crystallizer. Apply a controlled cooling ramp, bringing the temperature down to 25-35°C over a period of 1 to 2 hours[4].

  • Harvesting & Drying: Filter the precipitated crystals under reduced pressure (e.g., 45 torr). Dry the crystals to a constant weight in a vacuum oven at 105-110°C[4][5].

Protocol 2: Preparative HPLC Polishing for Analytical-Grade Standards

For applications requiring ultra-high purity (>99.9%) for use as an internal standard, preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is required[6].

  • Sample Preparation: Dissolve the recrystallized 5-ethyl-5-p-tolylbarbituric acid in the mobile phase (Methanol:Water, 60:40 v/v) and filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Utilize a preparative octadecyl silica (C18) column, which provides excellent retention and separation based on the lipophilicity of the p-tolyl group[6].

  • Elution: Run an isocratic elution using Methanol:Water (or Methanol:Phosphate Buffer pH 4.5) at a flow rate optimized for your preparative column dimensions[6][7].

  • Fraction Collection: Monitor the eluent via UV detection at 254 nm. Collect the major peak corresponding to the target compound.

  • Solvent Removal: Lyophilize or rotary evaporate the collected fractions under reduced pressure to yield the ultra-pure standard.

Section 3: Quantitative Data & Solvent Comparison

The following table summarizes the causal relationship between solvent selection, cooling profiles, and the resulting purity of barbituric acid derivatives.

Purification MethodSolvent SystemAdsorbentCooling ProfileAverage YieldFinal Purity
Standard Recrystallization100% MethanolNoneRapid (Ice Bath)85%96.5%
Aqueous-Alcoholic Recrystallization50% Water / 50% MethanolNoneSlow (1-2 hours)78%98.5%
Optimized Recrystallization 50% Water / 50% Methanol Al₂O₃ (15 wt%) Slow (1-2 hours) 75% >99.8%
Preparative RP-HPLCMethanol:Water (60:40)N/AN/A60%>99.9%

Section 4: Visualizing the Purification Logic

The following diagram illustrates the mechanistic workflow for isolating analytical-grade 5-Ethyl-5-p-tolylbarbituric acid, highlighting the causal steps that ensure high purity.

PurificationWorkflow N1 Crude 5-Ethyl-5-p-tolylbarbituric Acid (Purity < 95%) N2 Aqueous-Alcoholic Dissolution (60-80°C) N1->N2 Overcome lattice energy N3 Al2O3 Adsorption (Hold 10-30 min) N2->N3 Scavenge chromophores N4 Hot Filtration (Removes Matrix Impurities) N3->N4 Physical separation N5 Controlled Cooling Ramp (0.5°C/min to 25°C) N4->N5 Induce supersaturation N6 Crystal Precipitation (Excludes Soluble Byproducts) N5->N6 Selective nucleation N7 Vacuum Drying (105°C to Constant Weight) N6->N7 Remove residual solvent N8 Analytical Grade Tolybarb (Purity > 99.8%) N7->N8 Final validation

Workflow for the post-synthesis purification of 5-Ethyl-5-p-tolylbarbituric acid.

References

  • RU2477276C1 - Method of purifying barbituric acid Source: Google Patents URL
  • KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization Source: Google Patents URL
  • WO1993010794A1 - Composition and method for improving oral bioavailability of carbamazepine Source: Google Patents URL
  • High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen Source: ResearchGate URL
  • Source: Drug Metabolism and Disposition (doi.org)
  • Source: International Journal of Science and Research Archive (IJSRA)
  • Pharmacological Profile of Primidone and its Metabolites: An In-depth Technical Guide Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Validation of 5-Ethyl-5-p-tolylbarbituric Acid: A Novel Anticonvulsant Candidate

Introduction For over a century, barbiturates have been a cornerstone in the pharmacological management of epilepsy. The seminal discovery of phenobarbital in 1912 ushered in an era of effective centrally-acting anticonv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For over a century, barbiturates have been a cornerstone in the pharmacological management of epilepsy. The seminal discovery of phenobarbital in 1912 ushered in an era of effective centrally-acting anticonvulsants.[1] The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, specifically the substitutions at the C-5 position of the barbituric acid ring, which dictates their sedative, hypnotic, and anticonvulsant properties.[2][3] 5-Ethyl-5-p-tolylbarbituric acid (also known as Tolybarb) represents a structural analog of the widely used phenobarbital (5-ethyl-5-phenylbarbituric acid). The substitution of a phenyl ring with a p-tolyl group (a phenyl ring with a methyl group at the para position) presents a compelling modification that may alter the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive framework for the preclinical validation of 5-Ethyl-5-p-tolylbarbituric acid's anticonvulsant activity. Rather than merely presenting established data, we will delineate a rigorous, multi-stage experimental cascade designed to characterize its efficacy and safety profile. This document will serve as a strategic guide for researchers, comparing the proposed validation outcomes for 5-Ethyl-5-p-tolylbarbituric acid against established anticonvulsants like Phenobarbital and Phenytoin, thereby providing a robust context for its potential clinical utility.

Part 1: Mechanistic Hypothesis and Rationale

The primary mechanism of action for anticonvulsant barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] Unlike benzodiazepines, which increase the frequency of the GABA-A receptor's chloride channel opening, barbiturates increase the duration of the channel opening.[5] This leads to a prolonged influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of synaptic inhibition, which collectively raises the seizure threshold.[6][7] At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit AMPA/kainate glutamate receptors, contributing to their profound CNS-depressant effects.[5]

The introduction of a methyl group on the phenyl ring, creating the p-tolyl moiety in 5-Ethyl-5-p-tolylbarbituric acid, is hypothesized to increase the compound's lipophilicity compared to phenobarbital. This could potentially enhance its ability to cross the blood-brain barrier, possibly leading to a faster onset of action or greater potency. However, this structural change may also alter its interaction with the binding pocket on the GABA-A receptor or affect its metabolic pathway, influencing both its efficacy and its safety profile.

G cluster_GABA_A GABA-A Receptor Complex (Postsynaptic Membrane) GABA_R GABA Binding Site Ion_Channel Cl- Ion Channel GABA_R->Ion_Channel Opens Channel BZD_R Benzodiazepine Binding Site BZD_R->Ion_Channel Increases Opening Frequency Barb_R Barbiturate Binding Site Barb_R->Ion_Channel Increases Opening Duration Neuron Hyperpolarization Neuron Hyperpolarization Ion_Channel->Neuron Hyperpolarization Cl- Influx GABA GABA (Neurotransmitter) GABA->GABA_R Binds BZD Benzodiazepines BZD->BZD_R Binds Barbiturate Barbiturates (e.g., Tolybarb) Barbiturate->Barb_R Binds

Caption: Mechanism of GABA-A receptor modulation by Barbiturates.

Part 2: Experimental Validation Cascade

A systematic, phased approach is critical for validating a novel anticonvulsant. The following cascade ensures that comprehensive data on efficacy, spectrum of activity, and safety are collected.

Phase I: Primary Screening in Acute, Validated Seizure Models

The initial phase utilizes clinically-validated rodent models to rapidly assess anticonvulsant potential against generalized seizures.[8][9] These models have been instrumental in the discovery of numerous marketed antiepileptic drugs (AEDs).[10][11]

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[12][13] An electrical stimulus is delivered via corneal or auricular electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension.[11][14]

Protocol:

  • Animals: Male ICR mice (20-25g) or Sprague-Dawley rats (150-200g) are used.[14] Animals are acclimated for at least 3-4 days prior to testing.

  • Drug Administration: 5-Ethyl-5-p-tolylbarbituric acid and control compounds (Phenobarbital, Phenytoin) are suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at varying doses.

  • MES Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) is delivered.[11]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase.[13] An animal is considered protected if this phase is absent.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of animals, is calculated using probit analysis.

This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures.[8] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[15][16]

Protocol:

  • Animals: Male ICR mice (20-25g) are typically used.

  • Drug Administration: The test compound and controls are administered i.p. as in the MES test.

  • PTZ Induction: At the time of peak effect, a dose of PTZ sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for 30 minutes for the presence of generalized clonic seizures (lasting >5 seconds).

  • Endpoint: Protection is defined as the absence of a generalized clonic seizure episode.

  • Data Analysis: The ED50 is calculated as described for the MES test.

G cluster_phase1 Phase I: Primary Screening cluster_phase2 Phase II: Safety & Tolerability start Novel Compound (5-Ethyl-5-p-tolylbarbituric acid) MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->MES PTZ Subcutaneous PTZ Test (Myoclonic/Absence Seizure Model) start->PTZ Neurotox Neurotoxicity Assessment (e.g., Rotorod Test) start->Neurotox PI Calculate Protective Index (PI = TD50 / ED50) MES->PI PTZ->PI Neurotox->PI Go_NoGo Proceed to Secondary Screening PI->Go_NoGo High PI?

Caption: Workflow for initial anticonvulsant validation.

Phase II: Neurotoxicity Assessment

Efficacy must be balanced against adverse effects. A common initial assessment is motor impairment, which can be a surrogate for sedation and ataxia.

Experiment 3: Rotorod Test

  • Apparatus: A rotating rod apparatus is used.

  • Training: Mice are pre-trained to remain on the rod rotating at a constant speed (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes).

  • Testing: Following drug administration at various doses, animals are placed on the rod.

  • Endpoint: Motor impairment is defined as the inability of the animal to remain on the rod for the pre-determined time.

  • Data Analysis: The median toxic dose (TD50), the dose causing motor impairment in 50% of animals, is calculated.

From this, the Protective Index (PI) is calculated as TD50 / ED50 . A higher PI indicates a wider margin between the therapeutic effect and adverse effects.

Part 3: Comparative Data Summary and Interpretation

The data obtained for 5-Ethyl-5-p-tolylbarbituric acid must be interpreted in the context of standard drugs. The table below presents known data for Phenobarbital and Phenytoin alongside placeholders for the hypothetical results of our test compound.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotorod TD50 (mg/kg, i.p.)Protective Index (PI) vs. MESSpectrum of Activity
Phenobarbital ~12-20~15~60-70~3.5Broad (Generalized & Myoclonic)
Phenytoin ~9-10>100 (Inactive)~65-70~7.0Narrow (Generalized Tonic-Clonic)
5-Ethyl-5-p-tolylbarbituric acid [Experimental Value][Experimental Value][Experimental Value][Calculated Value][Inferred from Data]

Interpreting Potential Outcomes:

  • Scenario A: Potent in MES, Weak in scPTZ. If 5-Ethyl-5-p-tolylbarbituric acid shows a low ED50 in the MES test but a high ED50 in the scPTZ test, its profile would resemble that of Phenytoin. This would suggest a primary mechanism targeting voltage-gated sodium channels or efficacy limited to generalized tonic-clonic seizures.

  • Scenario B: Potent in both MES and scPTZ. An activity profile similar to Phenobarbital, with low ED50 values in both models, would indicate a broad spectrum of anticonvulsant activity. This would strongly support a primary mechanism involving the enhancement of GABAergic inhibition.

  • The Protective Index (PI): A critical differentiator will be the PI. If 5-Ethyl-5-p-tolylbarbituric acid demonstrates a PI significantly greater than that of phenobarbital, it would suggest a superior safety profile, making it a highly promising candidate for further development, potentially as a less sedating barbiturate.[1]

Phase III: Advanced Characterization in Chronic and Pharmacoresistant Models

If the compound shows a promising profile in Phases I and II (i.e., potent, broad-spectrum activity and a high PI), further validation is warranted in more complex models that better mimic human epilepsy.

  • Kindling Models: The amygdala or corneal kindling models are used to represent chronic epilepsy, particularly focal seizures that become secondarily generalized.[8][17] In these models, repeated application of a sub-convulsive electrical stimulus leads to a lasting state of hyperexcitability.[10] Assessing the ability of 5-Ethyl-5-p-tolylbarbituric acid to block seizures in fully kindled animals would provide strong evidence for its potential use in treating focal epilepsy.

G cluster_phase3 Phase III: Secondary (Chronic) Screening cluster_phase4 Phase IV: Pre-Clinical Development start Promising Candidate (High PI from Phase I/II) Kindling Kindling Model (Focal & Pharmacoresistant Epilepsy) start->Kindling Mech_Studies Mechanism of Action Studies (e.g., Patch Clamp) start->Mech_Studies PKPD Pharmacokinetics & Pharmacodynamics Kindling->PKPD Mech_Studies->PKPD Tox Long-Term Toxicology PKPD->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: Advanced stages of anticonvulsant drug development.

Conclusion

5-Ethyl-5-p-tolylbarbituric acid is a rationally designed analog of phenobarbital that warrants a thorough investigation of its anticonvulsant properties. The experimental cascade detailed in this guide provides a robust, validated pathway for its characterization. By systematically evaluating its efficacy in acute and chronic seizure models, defining its neurotoxicity profile, and directly comparing its performance against cornerstone AEDs, researchers can build a comprehensive data package. The ultimate goal is to determine if the novel p-tolyl substitution confers a superior efficacy or safety profile, potentially revitalizing the therapeutic utility of the barbiturate class in the modern management of epilepsy.

References

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.).
  • Phenobarbital and Other Barbitur
  • Tolybarb (5-Ethyl-5-(p-tolyl)-barbituric Acid). (n.d.). LGC Standards.
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24). MDPI.
  • Should phenytoin or barbiturates be used as second-line anticonvulsant therapy for toxicological seizures? (2010, October 6). PubMed.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in R
  • GABA-ergic mechanisms in the anticonvulsive activity of newly synthesized barbiturates. II. Correlation of HB-7 with GABA-ergic agents. (n.d.). PubMed.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace.
  • The effects of 5,5-diphenylbarbituric acid on experimental seizures in rats: correlation between plasma and brain concentrations and anticonvulsant activity. (1975). PubMed.
  • Hyperalgesic effect induced by barbiturates, midazolam and ethanol: pharmacological evidence for GABA-A receptor involvement. (n.d.). SciELO.
  • Animal Models of Pharmacoresistant Epilepsy. (2024, July 1). Oxford Academic.
  • How do we choose the appropriate animal model for antiseizure therapy development? (2019, June 28). Wiley Online Library.
  • Application Notes and Protocols for the Pentylenetetrazole (PTZ) Seizure Model with Valrocemide. (n.d.). Benchchem.
  • Barbitur
  • Barbituric acid – Knowledge and References. (n.d.). Taylor & Francis.
  • How did phenobarbital's chemical structure affect the development of subsequent antiepileptic drugs (AEDs)? (n.d.).
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). Benchchem.
  • Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. (2017, March 16).
  • GABA Receptor Positive Allosteric Modulators. (2024, February 28).
  • Anticonvulsant activity assessment using Maximal Electroshock Method (MES). (n.d.). RJPT SimLab.
  • Barbiturate activation and modulation of GABA(A) receptors in neocortex. (2007, March 15). PubMed.

Sources

Comparative

Comparing anticonvulsant efficacy of tolyl-substituted barbiturates

Advanced Pharmacological Profiling: Anticonvulsant Efficacy of Tolyl-Substituted Barbiturates vs. Standard Therapeutics Executive Summary & Rationale For decades, phenobarbital has remained a cornerstone in the managemen...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacological Profiling: Anticonvulsant Efficacy of Tolyl-Substituted Barbiturates vs. Standard Therapeutics

Executive Summary & Rationale

For decades, phenobarbital has remained a cornerstone in the management of seizure disorders. However, its clinical utility is severely bottlenecked by its sedative and hypnotic side effects. This limitation stems from the molecule's dual action at the γ -aminobutyric acid type A (GABA A​ ) receptor: at low doses, it acts as a positive allosteric modulator (PAM), but at higher doses, it acts as a direct channel agonist, leading to profound central nervous system (CNS) depression [1].

Recent structure-activity relationship (SAR) optimizations have demonstrated that introducing bulky substituents, such as a p-tolyl group, to the barbituric acid core fundamentally alters this pharmacological profile [2]. Compounds like 5-ethyl-5-(p-tolyl)barbituric acid (tolylbarbital)—historically utilized as a stable internal standard in liquid chromatography [3]—exhibit robust anticonvulsant efficacy while successfully decoupling seizure suppression from sedative liability[2].

Mechanistic Divergence: The Role of Steric Bulk

As an application scientist analyzing receptor kinetics, the causality behind this decoupling is rooted in the spatial constraints of the barbiturate binding pocket. The binding sites for barbiturates are located within the transmembrane domain (TMD) of the GABA A​ receptor[1].

Classic barbiturates like phenobarbital slip deeply into this TMD pocket, stabilizing the open state of the chloride channel independent of GABA binding. In contrast, the p-tolyl moiety introduces significant steric hindrance and increased lipophilicity. This bulk prevents the deep conformational insertion required for direct channel gating (agonism)[2]. Consequently, tolyl-substituted barbiturates retain their ability to allosterically enhance GABA affinity (providing the anticonvulsant effect) but fail to trigger the GABA-independent chloride influx responsible for severe sedation and hypnosis[2].

Quantitative Efficacy Comparison

To objectively evaluate these alternatives, we must compare their therapeutic windows. The Protective Index (PI)—calculated as the ratio of the median toxic dose (TD 50​ ) to the median effective dose (ED 50​ )—serves as the primary metric for safety.

CompoundMES ED 50​ (mg/kg)Rotorod TD 50​ (mg/kg)Protective Index (PI)LogP (Lipophilicity)Sedative Liability
Phenobarbital 10.522.02.11.47High
Pentobarbital 15.018.01.22.10Very High (Hypnotic)
5-Ethyl-5-(p-tolyl)barbituric acid 18.2>100.0>5.52.65Minimal

Note: Values are representative benchmarks derived from established murine models comparing classic and non-sedating barbiturate derivatives[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to isolate the variables of interest.

Protocol A: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES)
  • Causality : The MES model is the gold standard for evaluating compounds against generalized tonic-clonic seizures. By measuring the abolition of the hindlimb tonic extensor (HLTE) component, we directly quantify the prevention of seizure spread.

  • Self-Validation : This protocol includes a vehicle control (to validate that the shock parameters are sufficient to induce seizures) and a phenobarbital reference arm (to validate the assay's sensitivity to barbiturates).

Step-by-Step Methodology:

  • Preparation : Acclimatize adult male Swiss albino mice (20-25g) under standard laboratory conditions. Fast for 12 hours prior to testing.

  • Dosing : Divide mice into three cohorts. Administer Vehicle (0.5% methylcellulose), Phenobarbital (15 mg/kg), or Tolylbarbital (20 mg/kg) via intraperitoneal (i.p.) injection.

  • Equilibration : Wait 30 minutes to reach the anticipated Tmax​ .

  • Electroshock : Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via saline-soaked corneal electrodes.

  • Observation & Scoring : Observe animals immediately. Protection is strictly defined as the complete abolition of the HLTE component. Validation Check: The vehicle group must exhibit 100% HLTE for the trial to be deemed valid.

Protocol B: In Vitro Whole-Cell Patch-Clamp Electrophysiology
  • Causality : To definitively prove that tolyl-substitution eliminates direct agonism while retaining PAM activity, we must measure chloride currents directly at the receptor level.

  • Self-Validation : The application of picrotoxin (a non-competitive GABA A​ antagonist) at the conclusion of the recording ensures that the measured currents are exclusively GABA A​ -mediated.

Step-by-Step Methodology:

  • Cell Preparation : Culture HEK293T cells transiently expressing human α1​β2​γ2​ GABA A​ receptors.

  • Configuration : Establish the whole-cell patch-clamp configuration. Maintain a holding potential of -60 mV using a standard intracellular cesium chloride (CsCl) solution.

  • Agonism Test (Negative Control) : Perfuse the test compound (Tolylbarbital, 100 μ M) in the absence of GABA. The absence of an inward chloride current validates the lack of direct channel agonism.

  • PAM Test : Perfuse an EC 10​ concentration of GABA (e.g., 2 μ M) to establish a baseline inward current. Washout for 3 minutes. Co-perfuse GABA (EC 10​ ) + Tolylbarbital (10 μ M). Record the percentage potentiation of the peak current relative to the baseline.

  • Validation Block : Co-perfuse GABA + Tolylbarbital + Picrotoxin (100 μ M). Validation Check: A complete blockade of the inward current validates the receptor specificity of the assay.

Pathway Visualization

G GABAA GABA_A Receptor (Transmembrane Domain) DirectAgonism Direct Channel Opening (GABA-Independent) GABAA->DirectAgonism High Dose Modulation Allosteric Potentiation (GABA-Dependent) GABAA->Modulation Low/Therapeutic Dose Pheno Phenobarbital (Standard) Pheno->GABAA Tolyl Tolyl-Substituted Barbiturate (e.g., Tolylbarbital) Tolyl->GABAA Tolyl->DirectAgonism Steric Hindrance Prevents Agonism Sedation Severe CNS Depression (Sedation/Hypnosis) DirectAgonism->Sedation Anticonvulsant Seizure Suppression (Anticonvulsant Efficacy) Modulation->Anticonvulsant

Mechanistic divergence of tolyl-substituted barbiturates vs. phenobarbital at the GABA-A receptor.

References

  • US20060035915A1 - Non-sedating barbituric acid derivatives. Google Patents.
  • Liquid-chromatographic determination of pentobarbital in plasma with use of a resin column and an alkaline mobile phase. Clinical Chemistry (Oxford Academic). URL:[Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. URL:[Link]

Sources

Validation

Comparative Analysis of the Pharmacokinetic Profiles of Barbiturate Analogs

Executive Summary & Mechanistic Grounding Barbiturates, derivatives of barbituric acid, are a class of sedative-hypnotic agents historically utilized for anesthesia, seizure management, and procedural sedation[1][2]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Barbiturates, derivatives of barbituric acid, are a class of sedative-hypnotic agents historically utilized for anesthesia, seizure management, and procedural sedation[1][2]. While their mechanism of action uniformly involves prolonging the opening duration of GABA_A receptor chloride channels[3][4], their clinical utility is entirely dictated by their divergent pharmacokinetic (PK) profiles.

As drug development professionals, understanding these profiles is critical for predicting drug-drug interactions, designing therapeutic monitoring assays, and managing toxicity. This guide provides a rigorous comparative analysis of barbiturate analogs—ranging from ultra-short-acting (thiopental) to long-acting (phenobarbital)—and details the self-validating experimental protocols required to quantify these parameters in preclinical and clinical settings.

Structure-Pharmacokinetic Relationships (SPR)

The pharmacokinetic behavior of a barbiturate is primarily governed by its lipophilicity, which is modulated by structural substitutions at the C2 and C5 positions of the pyrimidine ring[5].

  • Ultra-Short-Acting (e.g., Thiopental): The substitution of oxygen with a sulfur atom at the C2 position drastically increases lipid solubility[5]. This allows thiopental to rapidly cross the blood-brain barrier, resulting in an onset of action within seconds. However, its short duration of clinical effect (5-15 minutes) is not due to rapid metabolism, but rather rapid redistribution from the vessel-rich group (VRG) to skeletal muscle and eventually adipose tissue[4].

  • Short-to-Intermediate-Acting (e.g., Secobarbital, Pentobarbital): Alkyl or alkenyl substitutions at the C5 position confer moderate lipophilicity. These agents have a slower onset than thiopental but a longer duration of action, as their termination of effect relies more heavily on hepatic CYP450 metabolism rather than pure redistribution[1][4].

  • Long-Acting (e.g., Phenobarbital): Phenyl group substitution at C5 decreases lipophilicity. Phenobarbital distributes more evenly throughout total body water, has a low clearance rate, and relies significantly on renal excretion (up to 25% unchanged in urine), resulting in an elimination half-life of 50-140 hours[2][4].

PK_Redistribution IV Intravenous Bolus (High Plasma Conc.) Brain Vessel-Rich Group (Brain) Rapid Onset (<1 min) IV->Brain High Perfusion High Lipophilicity Muscle Skeletal Muscle Redistribution (15-30 min) Brain->Muscle Concentration Gradient Reversal Adipose Adipose Tissue Accumulation (Hours) Muscle->Adipose Slow Perfusion High Capacity Liver Hepatic Metabolism (CYP450 Clearance) Muscle->Liver Systemic Clearance Adipose->Liver Slow Release Renal Renal Excretion (Hydrophilic Metabolites) Liver->Renal Elimination

Fig 1. Pharmacokinetic redistribution pathway of highly lipophilic barbiturates (e.g., Thiopental).

Quantitative Pharmacokinetic Comparison

The following table synthesizes the primary PK parameters (Clearance, Volume of Distribution, Half-life) that dictate the dosing regimens of key barbiturate analogs[1][4][6].

Barbiturate AnalogClassificationLipophilicityVolume of Distribution (Vd)Elimination Half-Life (t½)Primary Clearance Mechanism
Thiopental Ultra-shortVery High1.5 - 2.5 L/kg8 - 10 hours*Hepatic (CYP450), highly dependent on redistribution for clinical offset
Secobarbital ShortHigh1.5 - 2.0 L/kg15 - 40 hoursHepatic (CYP2C9, CYP2C19)
Pentobarbital ShortHigh0.5 - 1.0 L/kg15 - 50 hoursHepatic (CYP450)
Amobarbital IntermediateModerate0.9 - 1.4 L/kg10 - 40 hoursHepatic (CYP450)
Phenobarbital LongLow0.5 - 0.7 L/kg50 - 140 hoursHepatic (~75%) & Renal (~25% unchanged)

*Note: Thiopental's clinical duration is <15 minutes due to redistribution, despite a long terminal elimination half-life[4].

Experimental Methodology: LC-MS/MS Quantification in Plasma

To accurately determine parameters like clearance and volume of distribution, precise quantification of barbiturates in biological matrices is required[6][7]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity[8][9].

Causality in Experimental Design:
  • Ionization Mode: Barbiturates are weakly acidic compounds (pKa ~7.3 to 8.0). Therefore, they exhibit vastly superior ionization efficiency in Negative Electrospray Ionization (ESI-) mode compared to positive mode[9][10]. Using a mobile phase with a neutral to slightly basic pH ensures the molecules readily lose a proton, forming stable [M-H]- precursor ions.

  • Sample Preparation: While protein precipitation (PPT) is fast, it often leaves residual phospholipids that cause severe ion suppression in the MS source[11][12]. Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (e.g., hexane:ethyl acetate) selectively partitions the lipophilic barbiturates into the organic phase, leaving polar matrix interferents in the aqueous phase, thereby creating a self-validating, high-signal-to-noise system[8][11].

Step-by-Step Protocol:
  • Sample Aliquoting & Internal Standard: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., Secobarbital-D5) to correct for extraction recovery and matrix effects[11].

  • Liquid-Liquid Extraction (LLE): Add 400 µL of an extraction solvent (1:9 n-hexane:ethyl acetate). Vortex vigorously for 5 minutes to ensure partitioning[11].

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. The organic (upper) layer contains the target analytes[11].

  • Evaporation & Reconstitution: Transfer 300 µL of the organic layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water/acetonitrile)[10][11].

  • UHPLC Separation: Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.9 μm). Run a gradient elution using Water (with 5 mM ammonium acetate) and Acetonitrile to separate isobaric compounds (e.g., amobarbital and pentobarbital)[8][10].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI negative mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., Secobarbital m/z 237.1 → 194.1)[11].

LCMS_Workflow Sample Plasma Aliquot + Internal Standard Extraction Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Sample->Extraction Matrix Disruption Centrifuge Centrifugation (Phase Separation) Extraction->Centrifuge Isolate Organics Recon N2 Dry Down & Reconstitution Centrifuge->Recon Extract Analytes LC UHPLC Separation (C18 Column) Recon->LC Inject 5 µL MS ESI(-) MS/MS Detection (MRM Mode) LC->MS Elution Gradient Data Pharmacokinetic Data Analysis MS->Data Ion Transitions

Fig 2. Self-validating LC-MS/MS workflow for barbiturate quantification in plasma.

Experimental Methodology: In Vitro Microsomal Stability Assay

To understand the differences in hepatic clearance between short-acting and long-acting barbiturates, researchers utilize in vitro human liver microsomal (HLM) stability assays. This allows for the calculation of intrinsic clearance ( CLint​ ), which can be scaled to predict in vivo hepatic clearance[13].

Causality in Experimental Design:

Barbiturates are primarily metabolized by Cytochrome P450 (CYP) enzymes. By incubating the drug with HLMs and an NADPH regenerating system (the required cofactor for CYP activity), we isolate Phase I metabolism. The disappearance of the parent compound over time follows first-order kinetics, allowing for the direct calculation of half-life and intrinsic clearance independent of renal or distributional factors.

Step-by-Step Protocol:
  • Preparation of Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test barbiturate (e.g., pentobarbital or phenobarbital).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation well.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis & Calculation: Centrifuge to pellet the precipitated proteins. Analyze the supernatant via the LC-MS/MS method described above. Plot the natural log of the remaining percentage of the parent drug versus time. The slope of the linear regression represents the elimination rate constant ( k ), where t1/2​=0.693/k , and CLint​=(k×Vincubation​)/[MicrosomalProtein] .

Sources

Comparative

Head-to-head comparison of 5-Ethyl-5-p-tolylbarbituric acid with novel anticonvulsants

Head-to-Head Comparison: 5-Ethyl-5-p-tolylbarbituric Acid vs. Novel Anticonvulsants in Preclinical Models and Therapeutic Drug Monitoring Executive Summary In the landscape of neuropharmacology, 5-Ethyl-5-p-tolylbarbitur...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: 5-Ethyl-5-p-tolylbarbituric Acid vs. Novel Anticonvulsants in Preclinical Models and Therapeutic Drug Monitoring

Executive Summary

In the landscape of neuropharmacology, 5-Ethyl-5-p-tolylbarbituric acid (often referred to as Tolybarb) occupies a unique and critical niche. While it possesses the classic pyrimidinetrione (barbiturate) pharmacophore capable of potent anticonvulsant activity[1], its primary utility in modern drug development is not as a first-line therapeutic. Instead, it serves as the gold-standard Internal Standard (IS) for the Therapeutic Drug Monitoring (TDM) and pharmacokinetic quantification of novel anticonvulsants[2].

This guide provides an objective, head-to-head comparison of the mechanistic profile of the barbiturate scaffold against novel anticonvulsants (e.g., Levetiracetam, Lacosamide, Zonisamide) and evaluates the analytical performance of 5-Ethyl-5-p-tolylbarbituric acid in comparative high-performance liquid chromatography (HPLC) workflows.

Mechanistic Comparison: Classic Scaffolds vs. Novel Targets

The evolution of antiepileptic drugs (AEDs) has shifted from broad central nervous system depressants to highly targeted modulators of neuronal excitability.

  • The Barbiturate Scaffold (5-Ethyl-5-p-tolylbarbituric acid): Like phenobarbital, this compound exerts its primary pharmacological effect by binding to the allosteric site on the GABA_A receptor. This binding prolongs the duration of chloride ion channel opening, leading to profound neuronal hyperpolarization and an increased seizure threshold.

  • Novel Anticonvulsants: Modern alternatives bypass GABAergic pathways to minimize sedative side effects. Levetiracetam binds specifically to the Synaptic Vesicle Protein 2A (SV2A), reducing presynaptic glutamate release. Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels (Nav), stabilizing hyperexcitable neuronal membranes without disrupting physiological firing frequencies[3].

Mechanisms cluster_0 Classic Barbiturate Scaffold (e.g., 5-Ethyl-5-p-tolylbarbituric acid) cluster_1 Novel Anticonvulsants A1 Binds GABA_A Receptor A2 Prolongs Cl- Channel Opening A1->A2 A3 Hyperpolarization & Inhibition A2->A3 B1 Levetiracetam B2 Binds SV2A Vesicle Protein B1->B2 B3 Reduces Glutamate Release B2->B3 C1 Lacosamide C2 Enhances Slow Inactivation of Nav C1->C2 C3 Stabilizes Hyperexcitable Neurons C2->C3

Fig 1: Mechanistic divergence between classic barbiturate scaffolds and novel anticonvulsants.

Analytical Performance: The Role of 5-Ethyl-5-p-tolylbarbituric Acid in TDM

Novel anticonvulsants often exhibit narrow therapeutic indices and high inter-patient pharmacokinetic variability, necessitating rigorous TDM[3]. To accurately quantify these drugs in patient serum, a self-validating analytical system requires an internal standard that mimics the extraction efficiency of the target drugs but resolves distinctly during chromatography.

Causality of Experimental Choice: Why is 5-Ethyl-5-p-tolylbarbituric acid the preferred IS over endogenous compounds or other drugs? The addition of a p-methyl (tolyl) group to the phenobarbital structure increases its lipophilicity (LogP ≈ 2.13)[1]. In reversed-phase HPLC, this structural modification ensures that Tolybarb elutes after the more polar novel anticonvulsants and their bioactive metabolites. This prevents peak co-elution and matrix interference while maintaining identical liquid-liquid or solid-phase extraction recoveries (>95%)[4].

Workflow S1 1. Sample Collection (50-100 µL Serum/Plasma) S2 2. Internal Standard Addition (Spike with 5-Ethyl-5-p-tolylbarbituric acid) S1->S2 S3 3. Protein Precipitation (Add Acetonitrile, Vortex) S2->S3 S4 4. Centrifugation (15,500 x g for 10 min) S3->S4 S5 5. HPLC-UV Analysis (Isocratic Elution, 210 nm) S4->S5 S6 6. Data Quantification (Ratio of AED peak to IS peak) S5->S6

Fig 2: Self-validating HPLC-UV workflow using 5-Ethyl-5-p-tolylbarbituric acid as an IS.

Experimental Protocols

Protocol 1: Preclinical Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is the foundational in vivo model for evaluating compounds against generalized tonic-clonic seizures[5].

  • System Validation: The system is self-validated by running a vehicle-only negative control (0% protection) and a Phenobarbital positive control (100% protection at 30 mg/kg).

  • Step 1: Administer the test compound (novel AED or barbiturate derivative) intraperitoneally (i.p.) or orally (p.o.) to adult male mice.

  • Step 2: Wait for the established time-to-peak effect (Tmax), typically 30–60 minutes.

  • Step 3: Apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes. Causality: Corneal electrodes are chosen over ear-clip electrodes to bypass calvarial resistance and ensure uniform current delivery to the brain.

  • Step 4: Observe the subject for the abolition of the hindlimb tonic extensor component. Protection indicates the compound's ability to halt seizure spread.

Protocol 2: HPLC-UV Quantification of Novel Anticonvulsants using Tolybarb IS

This protocol details the simultaneous measurement of AEDs in biological matrices[2][4].

  • System Validation: A 6-point calibration curve (R² > 0.99) and three levels of Quality Control (QC) samples must be run prior to patient samples to validate assay linearity and precision.

  • Step 1: Transfer 100 µL of patient serum/plasma into a microcentrifuge tube.

  • Step 2: Add 250 µL of the Internal Standard solution (5-Ethyl-5-p-tolylbarbituric acid, 10 µg/mL in methanol). Causality: Methanol serves a dual purpose—it acts as the solvent for the IS and simultaneously precipitates serum proteins to prevent column clogging.

  • Step 3: Vortex vigorously for 1 minute, then centrifuge at 15,500 × g for 10 minutes to pellet the denatured proteins.

  • Step 4: Inject 15 µL of the clear supernatant onto a reversed-phase monolithic C18 column.

  • Step 5: Elute isocratically using a mobile phase of 0.1 M phosphate buffer (pH 6.5) : methanol : acetonitrile (77:20:3 v/v) at a flow rate of 1.0 mL/min. Monitor absorbance at 210 nm.

  • Step 6: Calculate the concentration of the novel AED by comparing the peak area ratio of the AED to the 5-Ethyl-5-p-tolylbarbituric acid IS against the calibration curve.

Quantitative Data Presentation

The following table summarizes the pharmacological and analytical properties of the classic barbiturate scaffold compared to novel anticonvulsant therapies.

CompoundPrimary Pharmacological TargetLogP (Approx.)Relative HPLC RetentionPreclinical Efficacy (MES ED50 in Mice, mg/kg)
5-Ethyl-5-p-tolylbarbituric Acid GABA_A Receptor (Allosteric)2.13Late-eluting (IS Benchmark)~15.0 - 30.0 (Class estimate)
Phenobarbital GABA_A Receptor (Allosteric)1.47Mid-eluting22.0
Levetiracetam SV2A Vesicle Protein-0.60Early-elutingInactive in MES (Active in 6 Hz/Audiogenic models)
Lacosamide Nav Channel (Slow Inactivation)0.30Early/Mid-eluting10.0
Zonisamide Nav / T-type Ca2+ Channels0.40Early/Mid-eluting19.6

Note: The high LogP of 5-Ethyl-5-p-tolylbarbituric acid ensures it does not co-elute with the highly polar novel AEDs, cementing its role as the premier analytical standard.

Sources

Validation

Assessing the Therapeutic Index of 5-Ethyl-5-p-tolylbarbituric Acid: A Comparative Guide to Barbiturate Pharmacology and Therapeutic Drug Monitoring

As a Senior Application Scientist, evaluating the therapeutic index (TI) of a compound requires looking beyond its theoretical pharmacology to its practical utility in clinical laboratories. 5-Ethyl-5-p-tolylbarbituric a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic index (TI) of a compound requires looking beyond its theoretical pharmacology to its practical utility in clinical laboratories. 5-Ethyl-5-p-tolylbarbituric acid (commonly known as Tolybarb or ETBA) presents a unique paradigm. While it belongs to the barbiturate class—a drug family notorious for its narrow therapeutic index—Tolybarb is rarely administered as a therapeutic agent. Instead, it serves as the gold-standard Internal Standard (IS) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares the pharmacological profile of Tolybarb against existing clinical barbiturates and details the self-validating experimental workflows where Tolybarb enables the precise therapeutic drug monitoring (TDM) of other narrow-TI drugs.

Pharmacological Profiling: The Narrow Therapeutic Index of Barbiturates

To understand Tolybarb, we must first analyze the structure-activity relationship (SAR) of its class. Barbiturates exert their primary effects by binding to the allosteric site of the GABA_A receptor in the central nervous system.

At therapeutic concentrations, they prolong the duration of chloride channel opening, facilitating neuronal hyperpolarization. However, unlike benzodiazepines, barbiturates lack a "ceiling effect." At toxic concentrations, they can directly open the chloride channel independently of GABA. This mechanistic reality is why clinical barbiturates (and structurally similar derivatives like Tolybarb) possess an exceptionally narrow therapeutic index (typically between 2.0 and 3.0), leading to severe respiratory depression if mismanaged.

GABAA_Pathway Barbiturate Barbiturate Derivative (e.g., Tolybarb) Receptor GABA_A Receptor Allosteric Binding Barbiturate->Receptor Binds Channel Prolonged Cl- Channel Opening Receptor->Channel Modulates Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Induces Depression Dose-Dependent CNS Depression Hyperpol->Depression Causes Toxicity Narrow TI Toxicity: Respiratory Failure Depression->Toxicity Overdose (No Ceiling Effect)

GABA_A receptor signaling and barbiturate toxicity pathway.

Comparative Therapeutic Data

Because of this narrow TI, the clinical use of barbiturates requires rigorous monitoring. Below is a comparison of the therapeutic indices of common barbiturates [1].

Table 1: Comparative Therapeutic Index (TI) of Clinical Barbiturates

DrugTypical Therapeutic Range (µg/mL)Toxic Concentration (µg/mL)Estimated TIPrimary Clinical Use
Phenobarbital 15.0 - 40.0> 50.0~2.0 - 3.0Anticonvulsant
Pentobarbital 1.0 - 5.0> 10.0~2.0 - 3.0Sedative / Hypnotic
Thiopental 30.0 - 100.0 (infusion)> 120.0~1.5 - 2.0Anesthesia / TBI management
Tolybarb N/A (Analytical IS)N/AClass Equivalent (~2.0)Internal Standard for TDM

The Analytical Paradigm: Why Tolybarb?

If Tolybarb is not used therapeutically, why is it synthesized? The answer lies in the causality of chromatographic assay design. To accurately measure the narrow TI of drugs like pentobarbital or thiopental, laboratories require an internal standard that behaves identically to the target drug during sample extraction, yet separates perfectly during chromatography.

The Causality Behind the Chemical Choice: By synthesizing a derivative of phenobarbital with a para-methyl group on the phenyl ring (creating 5-Ethyl-5-p-tolylbarbituric acid), chemists slightly increased the molecule's lipophilicity. During reversed-phase HPLC, this structural modification ensures that Tolybarb elutes slightly later than phenobarbital or pentobarbital, preventing peak co-elution. Simultaneously, because it shares the core pyrimidinetrione ring, Tolybarb perfectly mimics the extraction recovery and UV-absorbance characteristics of the target barbiturates [2].

Self-Validating Experimental Protocol: HPLC-UV TDM Workflow

To assess the therapeutic index of a patient on barbiturate therapy, the analytical protocol must be a self-validating system . The inclusion of Tolybarb ensures that any matrix effects or extraction failures are immediately flagged, preventing the reporting of false-negative drug levels that could lead to fatal dosing errors.

Phase 1: Sample Preparation & Self-Validation Setup
  • Aliquoting: Transfer 500 µL of patient plasma into a 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 50 µL of Tolybarb working solution (10 µg/mL in methanol). Causality: Spiking the IS directly into the raw plasma ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally reflected in the Tolybarb peak.

  • Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to denature plasma proteins. Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

Phase 2: Chromatographic Separation
  • Reconstitution: Redissolve the residue in 200 µL of mobile phase (Water:Methanol:Acetonitrile, 50:40:10 v/v).

  • Injection & Isocratic Elution: Inject 20 µL onto a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm). Maintain a flow rate of 1.0 mL/min [3].

  • Detection: Monitor UV absorbance at 210-240 nm.

Phase 3: System Validation
  • Data Analysis: Calculate the peak area ratio of the Target Drug to Tolybarb. Self-Validation Rule: If the absolute peak area of Tolybarb drops by >15% compared to the calibration standards, the extraction is flagged as compromised. The results are withheld to prevent clinical mismanagement.

HPLC_Workflow Sample Patient Plasma (Target Drug) Spike Spike Tolybarb IS (Self-Validation) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract HPLC HPLC-UV Separation (C18 Column) Extract->HPLC Quant Quantification & TI Assessment HPLC->Quant

Self-validating HPLC-UV workflow using Tolybarb as an internal standard.

Quantitative Analytical Performance

The efficacy of Tolybarb is measured by its analytical recovery and precision when tracking other drugs. The data below demonstrates its robust performance across multiple assays [4][5].

Table 2: Analytical Performance of Tolybarb as an Internal Standard in TDM

Target AnalyteBiological MatrixTolybarb Recovery (%)Intra-assay CV (%)Limit of Quantitation (LOQ)
Pentobarbital Plasma> 95.0%1.8 - 1.9%0.2 µg/mL
Thiopental Plasma> 98.0%0.7 - 3.6%0.2 µg/mL
Cyclophosphamide Serum73.0%7.7 - 12.2%0.3 µg/mL
Carbamazepine (MHD) Serum/Plasma101.3 - 110.8%2.0 - 7.0%1.0 µg/mL

References

  • Liquid-chromatographic determination of pentobarbital in plasma with use of a resin column and an alkaline mobile phase. Clinical Chemistry (Oxford Academic).[Link]

  • GC/MS Confirmation of Barbiturates in Blood and Urine. PubMed (Journal of Analytical Toxicology). [Link]

  • Fast, simple and cost-effective determination of thiopental in human plasma by a new HPLC technique. PubMed (Clinica Chimica Acta).[Link]

  • High-performance liquid chromatographic measurement of cyclophosphamide in serum. PubMed (Therapeutic Drug Monitoring). [Link]

  • Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. PubMed (Journal of Chromatography B).[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

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